2-(Chloromethyl)oxazolo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBURDYXGKXMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377504 | |
| Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-34-2 | |
| Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This heterocyclic compound is a key intermediate in the synthesis of a variety of biologically active molecules. This document details its structural characteristics, synthesis, reactivity, and the known biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Core Properties of this compound
This compound is a fused heterocyclic system containing both an oxazole and a pyridine ring. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring makes it a versatile building block for further chemical modifications.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 110704-34-2 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)-[2][3]oxazolo[4,5-b]pyridine | [1] |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(O2)CCl | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [4] |
| Boiling Point | 327.9±22.0 °C (Predicted) | N/A |
| Flash Point | 152.1±22.3 °C (Predicted) | N/A |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for creating the oxazolo[4,5-b]pyridine core and subsequent functionalization. A plausible synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with a chloroacetylating agent.
General Synthesis of the Oxazolo[4,5-b]pyridine Core
A common method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Aryloxazolo[4,5-b]pyridines
This protocol describes a general method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which can be adapted for the synthesis of the 2-chloromethyl derivative.
-
Materials: 2-amino-3-hydroxypyridine, a suitable carboxylic acid (e.g., chloroacetic acid), and a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Procedure:
-
A mixture of 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is heated in the presence of a condensing agent like polyphosphoric acid.
-
The reaction mixture is heated at a high temperature (e.g., 150-200 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
A visual representation of a general synthetic workflow is provided below.
Caption: General workflow for synthesis and biological evaluation.
Reactivity of this compound
The primary site of reactivity for this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.
Nucleophilic Substitution Reactions
This compound is expected to react readily with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding substituted derivatives.
Experimental Protocol: General Reaction with a Nucleophile (e.g., an Amine)
-
Materials: this compound, an amine (primary or secondary), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm), a singlet for the chloromethyl protons (-CH₂Cl) (δ 4.5-5.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), chloromethyl carbon (-CH₂Cl) (δ 40-50 ppm). |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 168, with an M+2 peak at m/z 170 due to the ³⁷Cl isotope. |
| IR | C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic rings, and a C-Cl stretching band. |
Biological and Pharmacological Properties
While there is no specific biological data for this compound, the oxazolo[4,5-b]pyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Known Activities of Oxazolo[4,5-b]pyridine Derivatives
Table 3: Biological Activities of Representative Oxazolo[4,5-b]pyridine Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Piperazine-linked derivatives | Anti-inflammatory | GSK-3β inhibition | [6] |
| Thiazolo[4,5-b]pyridine derivatives | Anti-inflammatory, Antioxidant | Cyclooxygenase inhibition | [7] |
| Imidazo[4,5-b]pyridines | Anticancer, Antimicrobial | Kinase inhibition | [8] |
Potential as Kinase Inhibitors
Many heterocyclic compounds containing the pyridine and oxazole motifs are known to be kinase inhibitors. The general mechanism involves the heterocyclic core acting as a scaffold that can bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.
Caption: A generic kinase signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. Its reactivity, centered on the chloromethyl group, allows for the straightforward introduction of various functionalities, making it an attractive starting material for the generation of compound libraries for drug discovery. While specific biological data for the parent compound is lacking, the demonstrated potent activities of its derivatives highlight the potential of the oxazolo[4,5-b]pyridine scaffold in developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the direct biological effects of this compound and the systematic exploration of its derivatives are warranted.
References
- 1. 2-(Chloromethyl)(1,3)oxazolo(4,5-b)pyridine | C7H5ClN2O | CID 2764569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. 110704-34-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 6. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: Structure, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole and pyridine ring system. The core structure, oxazolo[4,5-b]pyridine, is substituted at the 2-position with a chloromethyl group.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 110704-34-2 | [2][3] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1][2][3] |
| InChI | InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 | [1] |
| SMILES | C1=CC2=C(N=C1)N=C(O2)CCl | [1] |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on established synthetic routes for analogous 2-substituted oxazolo[4,5-b]pyridines, a plausible pathway would involve the cyclization of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile bearing a chlorine atom.
Proposed Synthetic Pathway:
A likely synthetic approach involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with chloroacetic acid or one of its derivatives (e.g., chloroacetyl chloride). Polyphosphoric acid (PPA) or other dehydrating agents are often employed to facilitate the formation of the oxazole ring.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., a high-boiling point aprotic solvent), an equimolar amount of chloroacetic acid or chloroacetyl chloride would be added.
-
Cyclization: A dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent would be added to the reaction mixture.
-
Heating: The mixture would be heated under reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Work-up: Upon completion, the reaction mixture would be cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The product would be extracted with an organic solvent, and the combined organic layers dried and concentrated. The crude product would then be purified using a suitable technique such as column chromatography or recrystallization.
Characterization
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on its structure, the following characteristic signals would be anticipated:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Salient Features |
| ¹H NMR | - Aromatic protons on the pyridine ring. - A singlet corresponding to the methylene protons of the chloromethyl group. |
| ¹³C NMR | - Aromatic carbons of the fused ring system. - A carbon signal for the methylene group. |
| IR Spectroscopy | - Aromatic C-H stretching vibrations. - C=N and C=C stretching vibrations characteristic of the heterocyclic core. - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (168.58 g/mol ). - Isotopic pattern characteristic of a monochlorinated compound. |
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological activity of this compound, the broader class of oxazolo[4,5-b]pyridine derivatives has shown promise in drug discovery. Studies on analogous compounds suggest potential applications as anticancer and antibacterial agents.
For instance, certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as novel candidate antitumor agents that target human DNA topoisomerase IIα (hTopo IIα).[4] Topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequently trigger apoptosis in cancer cells.
Hypothetical Signaling Pathway for a Topoisomerase IIα Inhibitor:
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 2-(substituted)oxazolo[4,5-b]pyridine derivative acting as a topoisomerase IIα inhibitor. It is important to note that this pathway is based on the known mechanism of other topoisomerase inhibitors and has not been specifically validated for this compound.
Caption: Hypothetical pathway of an oxazolo[4,5-b]pyridine derivative inhibiting Topoisomerase IIα.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure. While detailed experimental data regarding its synthesis and characterization are lacking in the public domain, its structural similarity to biologically active compounds suggests it may be a valuable scaffold for further investigation in drug discovery. Future research should focus on developing and validating a robust synthetic protocol, followed by comprehensive spectroscopic characterization. Subsequently, screening for biological activity, particularly as an anticancer or antibacterial agent, could unveil its therapeutic potential and elucidate its mechanism of action and involvement in specific cellular signaling pathways.
References
- 1. 2-(Chloromethyl)(1,3)oxazolo(4,5-b)pyridine | C7H5ClN2O | CID 2764569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 110704-34-2|this compound|BLD Pharm [bldpharm.com]
- 3. 110704-34-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 110704-34-2
This technical guide provides a comprehensive overview of 2-(Chloromethyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential role as a kinase inhibitor.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a reactive chloromethyl group and a fused oxazolopyridine scaffold. These structural features make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of biologically active compounds.[1]
| Property | Value | Source |
| CAS Number | 110704-34-2 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine | [1] |
| SMILES | C1=CC2=C(N=C1)N=C(O2)CCl | [1] |
| Appearance | White to off-white or brown solid (predicted) | |
| Purity (%) | 94.5-100% (typical for commercial samples) | |
| Storage | Room temperature, dry conditions |
Synthesis of this compound
The synthesis of the oxazolo[4,5-b]pyridine core typically involves the cyclization of 2-amino-3-hydroxypyridine with a suitable electrophile. For the synthesis of the title compound, a plausible and efficient method is the reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by a dehydrative cyclization.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (Intermediate C)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine (11.0 g, 0.1 mol) in 100 mL of dry tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of dry THF dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product D)
-
Cyclization: To the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide from the previous step, add 100 mL of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The reaction should be performed in a well-ventilated fume hood.
-
Removal of POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Purification: Cautiously pour the residue onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), 7.2-8.5 (m, 3H, aromatic protons of the pyridine ring). |
| ¹³C NMR | δ (ppm): ~45 (-CH₂Cl), 115-160 (aromatic carbons). |
| IR (KBr, cm⁻¹) | ~3050-3150 (aromatic C-H stretch), ~1600-1650 (C=N stretch), ~1500-1580 (aromatic C=C stretch), ~1050-1250 (C-O stretch), ~700-800 (C-Cl stretch). |
| Mass Spec (EI) | m/z (%): 168 (M⁺), 170 (M⁺+2, corresponding to ³⁷Cl isotope). |
Applications in Drug Discovery: Kinase Inhibition
The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. The reactive chloromethyl group of this compound serves as a key electrophilic handle for the covalent modification of nucleophilic residues, such as cysteine, within the active site of kinases. This can lead to potent and irreversible inhibition.
The diagram below illustrates a hypothetical signaling pathway where an overactive kinase contributes to a disease state, and how a derivative of this compound could act as a covalent inhibitor.
Caption: Hypothetical signaling pathway illustrating covalent inhibition of an overactive kinase.
This guide serves as a foundational resource for researchers interested in the synthesis and application of this compound. The provided information, compiled from available scientific literature and chemical databases, highlights its potential as a versatile building block in the development of novel therapeutics.
References
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure, combining an oxazolo[4,5-b]pyridine core with a reactive chloromethyl group, renders it a valuable intermediate for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its application in the generation of pharmacologically active compounds, particularly kinase inhibitors for anticancer research.
Chemical Identity and Physicochemical Properties
The IUPAC name for this compound is 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine .[2] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine |
| Common Name | This compound |
| CAS Number | 110704-34-2 |
| PubChem CID | 2764569 |
| EC Number | 883-520-8 |
| Other Synonyms | 2-Chloromethyl-oxazolo[4,5-b]pyridine, Oxazolo[4,5-b]pyridine, 2-(chloromethyl)- |
The physicochemical properties of this compound are summarized in the table below. These computed properties are essential for understanding its behavior in various solvents and its potential for further chemical modifications.
Table 2: Computed Physicochemical Properties [2]
| Property | Value |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 168.0090405 Da |
| Monoisotopic Mass | 168.0090405 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 11 |
| Complexity | 144 |
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Cyclization to form 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add chloroacetic acid (1.1 eq).
-
Add a condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to the mixture.
-
Heat the reaction mixture at a temperature ranging from 120-150°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum to yield 2-(hydroxymethyl)oxazolo[4,5-b]pyridine.
Step 2: Chlorination of the Hydroxymethyl Group
-
Suspend the 2-(hydroxymethyl)oxazolo[4,5-b]pyridine (1.0 eq) obtained from the previous step in an inert solvent like dichloromethane (DCM) or chloroform.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) or phosphorus oxychloride (POCl₃) (1.2 eq), dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Utility in Drug Discovery: A Versatile Synthetic Intermediate
The primary value of this compound in drug discovery lies in its utility as a versatile building block for creating libraries of novel compounds. The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the 2-position of the oxazolo[4,5-b]pyridine core, which is a key strategy in structure-activity relationship (SAR) studies.
Key Reactions for Derivatization:
-
Reaction with Amines: Forms 2-(aminomethyl)oxazolo[4,5-b]pyridine derivatives. This is a common strategy to introduce basic side chains that can improve solubility and target engagement.
-
Reaction with Thiols: Yields 2-(thiomethyl)oxazolo[4,5-b]pyridine derivatives. The resulting thioether linkage can be important for binding to certain biological targets.
-
Reaction with Azides: Leads to the formation of 2-(azidomethyl)oxazolo[4,5-b]pyridine, which can be further modified via "click chemistry" to introduce a wide variety of substituents.
The use of this compound in parallel synthesis allows for the rapid generation of a large number of analogs for high-throughput screening.
Caption: Role of this compound in parallel synthesis.
Biological Activity of Oxazolo[4,5-b]pyridine Derivatives
While there is no specific biological data reported for this compound itself, numerous studies have demonstrated the potent biological activities of its derivatives, particularly in the realm of oncology. The oxazolo[4,5-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in a variety of compounds with diverse biological targets.
Derivatives of this scaffold have been investigated as inhibitors of several protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.
Potential Kinase Targets:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation.
-
c-KIT: A receptor tyrosine kinase involved in the development of certain types of cancers, such as gastrointestinal stromal tumors (GIST).
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.
Caption: General signaling pathway inhibited by oxazolo[4,5-b]pyridine-based kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its reactive chloromethyl group allows for the efficient synthesis of large libraries of derivatives for biological screening. The demonstrated potential of the oxazolo[4,5-b]pyridine scaffold to yield potent kinase inhibitors underscores the importance of this building block in the ongoing search for novel anticancer therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 2. 2-(Chloromethyl)(1,3)oxazolo(4,5-b)pyridine | C7H5ClN2O | CID 2764569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Core Mechanisms: A Technical Guide to the Action of Oxazolo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for this versatile class of compounds, with a focus on their anticancer and anti-inflammatory properties. By synthesizing data from numerous studies, this document offers a comprehensive overview of key molecular targets, signaling pathways, and the experimental methodologies used to elucidate these interactions.
Inhibition of Human DNA Topoisomerase IIα
A primary anticancer mechanism identified for certain oxazolo[4,5-b]pyridine derivatives is the inhibition of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and cell division.
Mechanism of Action
Oxazolo[4,5-b]pyridine derivatives have been shown to act as catalytic inhibitors of hTopo IIα. By binding to the enzyme, they prevent the re-ligation of double-strand DNA breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells. Molecular docking and dynamic simulations suggest that these compounds interact with the ATP-binding site or the DNA-protein cleavage complex.
Quantitative Data: hTopo IIα Inhibition
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) | hTopo IIα | 2 | Etoposide | >2 |
Table 1: Inhibitory activity of a representative oxazolo[4,5-b]pyridine derivative against human Topoisomerase IIα.[1][2]
Experimental Protocol: Topoisomerase IIα Inhibition Assay
A standard method to assess hTopo IIα inhibition is a DNA relaxation assay.
Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase IIα. Inhibitors will prevent this relaxation.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), hTopo IIα enzyme, and an assay buffer (containing ATP and MgCl₂).
-
Inhibitor Addition: Add the oxazolo[4,5-b]pyridine derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., etoposide) should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Oxazolo[4,5-b]pyridine derivatives have also been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a range of pathologies including inflammation, neurodegenerative diseases, and cancer.
Mechanism of Action
These derivatives act as ATP-competitive inhibitors of GSK-3β. By occupying the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates. The inhibition of GSK-3β can modulate inflammatory responses by suppressing the production of pro-inflammatory mediators.
Quantitative Data: GSK-3β Inhibition
| Compound | Target | IC50 (µM) |
| 7d | GSK-3β | 0.34 |
| 7e | GSK-3β | 0.39 |
| 7g | GSK-3β | 0.47 |
| 7c | GSK-3β | 0.53 |
Table 2: In vitro GSK-3β inhibitory activity of piperazine-linked oxazolo[4,5-b]pyridine derivatives.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to determine the IC50 value of a compound against a target kinase is a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is measured by the amount of ATP consumed. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity, and vice versa.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the oxazolo[4,5-b]pyridine test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds, a vehicle control (DMSO), and a known positive control inhibitor to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the GSK-3β enzyme and its specific substrate in an assay buffer. Add this mixture to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Generation: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.
Potential as Kinase Inhibitors in Cancer Signaling Pathways
While direct evidence for oxazolo[4,5-b]pyridine derivatives inhibiting cancer-related kinase signaling pathways like PI3K/Akt/mTOR is still emerging, structurally similar fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, have demonstrated potent inhibitory activity against key kinases in these pathways. This suggests a high probability that oxazolo[4,5-b]pyridines also function through these mechanisms.
The PI3K/Akt/mTOR Pathway: A Probable Target
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of kinases within this pathway is a major strategy in cancer therapy.
References
- 1. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Core in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of derivatives with potent and selective pharmacological profiles. This technical guide provides an in-depth overview of the significant biological activities associated with the oxazolo[4,5-b]pyridine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
A series of structurally modified oxazolo[4,5-b]pyridine-based triazoles have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer lines.[1][2] Many of these compounds exhibited good to moderate anticancer potential when compared to the standard drug etoposide.[1][2] Molecular docking studies have suggested that these compounds may exert their effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the pyrimidine biosynthesis pathway that is crucial for cancer cell proliferation.[1]
Another avenue of anticancer activity for this scaffold is the inhibition of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme involved in DNA replication and chromosome segregation.[3] A notable derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, has been shown to inhibit hTopo IIα with an IC50 value of 2 µM, demonstrating greater potency than the reference drug etoposide.[3]
Furthermore, oxazolo[5,4-d]pyrimidine derivatives, structurally related to the core scaffold, have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] This suggests that the broader oxazolopyridine family holds promise for the development of anti-angiogenic therapies.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Target | Reference |
| Oxazolo[4,5-b]pyridine-based triazoles | PC3, A549, MCF-7, DU-145 | Good to moderate activity | hDHODH | [1][2] |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | - | 2 | hTopo IIα | [3] |
| Oxazolo[5,4-d]pyrimidine derivatives | HT29 | 58.4 | VEGFR-2 | [6] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The oxazolo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties, with a key mechanism being the inhibition of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[7]
A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity.[7] Several compounds displayed potent inhibition, with IC50 values in the sub-micromolar range.[7] The most promising compounds were further tested in an in vivo rat paw edema model, where they demonstrated significant anti-inflammatory effects by reducing paw volume after carrageenan administration.[7] These compounds also led to a substantial reduction in the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[7]
Quantitative Data: Anti-inflammatory Activity
| Compound | GSK-3β IC50 (µM) | In vivo Paw Edema Inhibition (%) | Reference |
| 7d | 0.34 | 62.79 (at 3h), 65.91 (at 5h) | [7] |
| 7e | 0.39 | - | [7] |
| 7g | 0.47 | - | [7] |
| 7c | 0.53 | - | [7] |
Signaling Pathway: GSK-3β in Inflammation
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Chloromethyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on the spectral data of closely related analogs, including the oxazolo[4,5-b]pyridine core and various chloromethyl-substituted pyridines. This guide offers predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines general experimental protocols for acquiring such data and includes a workflow for the synthesis and characterization of novel chemical entities.
Introduction
This compound is a functionalized heterocyclic compound with potential applications in pharmaceutical research. The oxazolo[4,5-b]pyridine scaffold is a key feature in various biologically active molecules. The introduction of a chloromethyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a reliable, albeit predictive, reference for researchers working with this and similar molecules.
Predicted Spectral Data
The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the analysis of spectral data from publicly available databases and scientific literature for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | Doublet | 1H | H-7 |
| ~8.1 | Doublet | 1H | H-5 |
| ~7.4 | Doublet of Doublets | 1H | H-6 |
| ~4.8 | Singlet | 2H | -CH₂Cl |
Disclaimer: Predicted values are based on analogs and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~152 | C-8a |
| ~148 | C-7 |
| ~142 | C-3a |
| ~122 | C-5 |
| ~118 | C-6 |
| ~45 | -CH₂Cl |
Disclaimer: Predicted values are based on analogs and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3100-3000 | Medium | C-H (aromatic) stretch |
| 1650-1600 | Medium | C=N stretch (oxazole ring) |
| 1600-1450 | Strong | C=C stretch (pyridine ring) |
| 1250-1200 | Strong | C-O-C (oxazole ring) stretch |
| 800-700 | Strong | C-Cl stretch |
Disclaimer: Predicted values are based on analogs and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 168/170 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 133 | [M-Cl]⁺ | Loss of chlorine radical. |
| 119 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |
Disclaimer: Fragmentation patterns can vary significantly based on the ionization technique used (e.g., EI, ESI). The molecular formula for this compound is C₇H₅ClN₂O, with a molecular weight of approximately 168.58 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data. Specific parameters should be optimized for the instrument used and the nature of the sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer and bombard with a beam of electrons (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight of the compound.
-
Workflow and Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of a new chemical entity like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectral data for this compound, which can aid researchers in the identification and characterization of this molecule. The provided general experimental protocols serve as a starting point for obtaining high-quality spectral data. As with any predictive data, experimental verification is paramount. It is our hope that this guide will be a valuable resource for scientists and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and synthetic information for 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Due to the limited availability of data for this specific chemical, this guide also incorporates information from closely related structural analogs to provide a thorough understanding of its characteristics.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₅ClN₂O. Its structure features a fusion of an oxazole ring and a pyridine ring, with a chloromethyl substituent at the 2-position of the oxazole moiety. This reactive chloromethyl group makes it a valuable intermediate for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C H₅ClN₂O | PubChem |
| Molecular Weight | 168.58 g/mol | PubChem |
| CAS Number | 110704-34-2 | PubChem |
| Appearance | White to off-white to brown solid | MySkinRecipes |
| Purity | ≥95% | AccelaChem |
| Storage | Room temperature, dry | MySkinRecipes |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound should be considered a hazardous substance. The primary hazards are likely to include:
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon direct contact. |
| Eye Damage/Irritation | Causes serious eye irritation and may lead to severe eye damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
| Sensitization | May cause skin sensitization. |
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautions and PPE are strongly recommended:
| Precaution/PPE | Specification |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Wear a lab coat, and consider an apron and boots for larger quantities. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols: Synthesis of the Oxazolo[4,5-b]pyridine Core
While a specific, detailed protocol for the synthesis of this compound is not explicitly published, the synthesis of the core oxazolo[4,5-b]pyridine structure is well-documented. The general approach involves the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. The introduction of the chloromethyl group at the 2-position can be achieved by using chloroacetic acid or a related synthon in the cyclization step.
General Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
A common method for the synthesis of the oxazolo[4,5-b]pyridine scaffold is the reaction of 2-amino-3-hydroxypyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).
Materials:
-
2-Amino-3-hydroxypyridine
-
Chloroacetic acid (for the synthesis of the 2-chloromethyl derivative)
-
Polyphosphoric acid (PPA) or PPSE
-
Appropriate solvents (e.g., toluene, xylene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine and chloroacetic acid.
-
Addition of Condensing Agent: Carefully add polyphosphoric acid to the reaction mixture.
-
Heating: Heat the mixture to a high temperature (typically 150-200°C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific published research detailing the biological activity or the signaling pathways directly affected by this compound. However, the broader class of oxazolo[4,5-b]pyridine derivatives has been investigated for various therapeutic properties, most notably as anticancer agents.
Several studies have shown that derivatives of the oxazolo[4,5-b]pyridine scaffold can exhibit potent anticancer activity. For instance, some derivatives have been shown to act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is crucial for cell proliferation. Inhibition of this enzyme can lead to decreased levels of pyrimidines, which
An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. Due to the limited publicly available data for this specific compound, this guide incorporates information from structurally related oxazolo[4,5-b]pyridine derivatives and established scientific principles to provide a robust framework for its handling and development.
Physicochemical Properties
This compound is a heterocyclic compound with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It typically appears as a white to off-white or brown solid and is utilized as a key intermediate in the synthesis of various pharmaceutical compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | PubChem |
| Molecular Weight | 168.58 g/mol | PubChem |
| Appearance | White to off-white to brown solid | MySkinRecipes |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in public literature. However, based on the behavior of analogous compounds like Oxazolo-4,5-b-pyridine-2-thiol, a qualitative solubility profile can be inferred. It is anticipated that the compound exhibits some solubility in polar organic solvents and limited solubility in non-polar and aqueous media.
Table of Expected Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The nitrogen and oxygen atoms in the heterocyclic rings can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |
| Aqueous | Water | Likely Sparingly Soluble to Insoluble | The presence of the chloromethyl group and the fused aromatic system likely limits aqueous solubility. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility as the mean of at least three independent measurements.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is influenced by its chemical structure, particularly the reactive chloromethyl group and the fused heterocyclic ring system. The pyridine ring itself can be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially under neutral to basic conditions, to form the corresponding hydroxymethyl derivative. This reaction is a common degradation pathway for chloromethyl-substituted heterocycles.
-
Oxidation: The pyridine ring can undergo oxidation, potentially leading to N-oxide formation or ring opening, particularly in the presence of strong oxidizing agents or under prolonged exposure to light and air.
-
Nucleophilic Substitution: The chlorine atom of the chloromethyl group is a good leaving group, making the compound susceptible to reactions with various nucleophiles. This reactivity is also the basis for its utility as a synthetic intermediate.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
-
pH meter
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C) and controlled humidity.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a validated stability-indicating HPLC-PDA-MS method to separate and identify the parent compound and any degradation products.
-
Calculate the percentage of degradation and identify the major degradation products based on their chromatographic and mass spectral data.
Caption: Workflow for a Forced Degradation Study.
Biological Relevance and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the oxazolo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, suggesting potential interactions with various cellular signaling pathways.
-
Anticancer Activity: Several studies have explored oxazolo[4,5-b]pyridine derivatives as potential anticancer agents. These compounds may exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit kinases, which are critical components of many signaling cascades that are often dysregulated in cancer.[1]
-
Enzyme Inhibition: The oxazolo[4,5-b]pyridine nucleus can serve as a scaffold for the design of inhibitors for various enzymes. The specific substitution pattern on the ring system dictates the target affinity and selectivity. The reactive chloromethyl group of the title compound makes it a versatile starting material for synthesizing a library of derivatives to probe different enzyme active sites.
Caption: Logical Flow from Precursor to Potential Biological Activity.
Conclusion
This compound is a valuable chemical intermediate with potential applications in drug discovery and development. While specific data on its solubility and stability are scarce, this guide provides a framework for its characterization based on the properties of related compounds and established analytical methodologies. The outlined experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data to support its use in further research and development activities. The exploration of the biological activities of the oxazolo[4,5-b]pyridine core highlights the potential for this compound to serve as a starting point for the discovery of novel therapeutic agents.
References
Methodological & Application
Application Notes: Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile precursor, 2-(chloromethyl)oxazolo[4,5-b]pyridine. This key intermediate allows for the facile introduction of various functionalities at the 2-position of the oxazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its interactions with the ATP-binding site of numerous kinases.
The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer and inflammation.
Key Advantages of this compound:
-
Reactive Handle: The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions.
-
Scaffold Rigidity: The fused ring system provides a rigid core, which can be advantageous for specific binding to kinase active sites.
-
Synthetic Versatility: A wide range of nucleophiles (amines, thiols, etc.) can be employed to generate diverse libraries of compounds for screening.
Targeted Kinase Families:
Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown inhibitory activity against several important kinase families, including:
-
Glycogen Synthase Kinase 3β (GSK-3β)
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
-
Aurora Kinases
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)oxazolo[4,5-b]pyridine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a primary or secondary amine. This reaction is fundamental for introducing a key pharmacophoric element found in many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., piperazine derivative) (1.1 - 2.0 eq)
-
Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the desired amine (1.1-2.0 eq) and anhydrous base (2.0-3.0 eq) in an anhydrous polar aprotic solvent, add this compound (1.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(aminomethyl)oxazolo[4,5-b]pyridine derivative.
Expected Yield: 60-90% (highly dependent on the nucleophilicity and steric hindrance of the amine).
Protocol 2: Synthesis of Piperazinamide-Linked Oxazolo[4,5-b]pyridine GSK-3β Inhibitors
This protocol is a more specific application of Protocol 1, followed by an amide coupling, to generate potent GSK-3β inhibitors as described in the literature for analogous compounds[1].
Step 2a: Synthesis of 2-(Piperazin-1-ylmethyl)oxazolo[4,5-b]pyridine Intermediate
-
Follow Protocol 1 using tert-butyl piperazine-1-carboxylate as the amine nucleophile.
-
After purification, the Boc-protected intermediate is obtained.
Step 2b: Boc-Deprotection
-
Dissolve the Boc-protected intermediate from Step 2a in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the crude piperazine intermediate, which can be used directly in the next step.
Step 2c: Amide Coupling
-
To a solution of the crude piperazine intermediate from Step 2b (1.0 eq) and a desired carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a base (e.g., DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the in vitro GSK-3β inhibitory activity of a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives synthesized through a similar methodology[1].
| Compound | R-Group on Piperazinamide | GSK-3β IC₅₀ (µM) |
| 7c | 4-Fluorophenyl | 0.53 |
| 7d | 4-Chlorophenyl | 0.34 |
| 7e | 4-Bromophenyl | 0.39 |
| 7g | 4-Nitrophenyl | 0.47 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine Library
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the creation of a diverse library of 2-substituted oxazolo[4,5-b]pyridines. These compounds are of significant interest in medicinal chemistry due to their demonstrated biological activities, including antibacterial and anticancer properties. The oxazolo[4,5-b]pyridine scaffold is considered a "privileged structure" capable of interacting with multiple biological targets.[1]
Overview of Synthetic Strategy
The most common and efficient method for synthesizing a library of 2-substituted oxazolo[4,5-b]pyridines is through a one-pot condensation reaction. This approach involves the reaction of 2-amino-3-hydroxypyridine with a variety of substituted carboxylic acids or their derivatives.[2][3] The use of catalysts such as silica-supported perchloric acid (HClO₄·SiO₂) or reagents like polyphosphoric acid (PPA) and polyphosphate ester (PPSE) can facilitate this reaction, often leading to high yields and simple workup procedures.[3][4][5] Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[6]
Experimental Protocols
General One-Pot Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
This protocol is adapted from a silica-supported, perchloric acid-catalyzed method.[3]
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted benzoic acids (or other carboxylic acids)
-
Silica-supported perchloric acid (HClO₄·SiO₂)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1 mmol) in a suitable solvent, add the desired substituted benzoic acid (1 mmol).
-
Add a catalytic amount of silica-supported perchloric acid.
-
The reaction mixture is then heated under reflux with continuous stirring. Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated and purified, typically by recrystallization from ethanol, to yield the 2-substituted oxazolo[4,5-b]pyridine derivative.[2]
-
The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Synthesis using PPSE or PPA
This method is suitable for the synthesis of functionalized oxazolo[4,5-b]pyridines.[5][7]
Materials:
-
5-Bromo-3-hydroxy-2-aminopyridine (or other substituted 2-amino-3-hydroxypyridines)
-
Substituted carboxylic acid (e.g., 4-cyanobenzoic acid)
-
Polyphosphoric acid (PPA) or Polyphosphate ester (PPSE)
-
Anhydrous solvents (if required)
-
Inert atmosphere setup (e.g., Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 5-bromo-3-hydroxy-2-aminopyridine (1 equivalent) and the selected carboxylic acid (1 equivalent).[5]
-
Add PPA or PPSE as the condensation reagent.
-
Heat the mixture at a high temperature (e.g., 200°C) for the required duration.[5]
-
Monitor the reaction by TLC.
-
After completion, the reaction is worked up appropriately, which may involve neutralization and extraction.
-
The final product is purified by flash chromatography on silica gel.[5]
Data Presentation
The following table summarizes representative data for the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines, highlighting the efficiency of the one-pot synthetic strategy.
| Compound | Substituent on Phenyl Ring | Yield (%) | Reference |
| 1a | H | 92 | [2] |
| 1b | 4-CH₃ | 90 | [2] |
| 1c | 4-OCH₃ | 88 | [2] |
| 1d | 4-Cl | 95 | [2] |
| 1e | 4-Br | 94 | [2] |
| 1f | 4-NO₂ | 96 | [2] |
| 1g | 2-Cl | 85 | [2] |
| 1h | 2-NO₂ | 87 | [2] |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general one-pot synthesis workflow for creating a library of 2-substituted oxazolo[4,5-b]pyridines.
Caption: General workflow for library synthesis.
Potential Biological Mechanisms
2-Substituted oxazolo[4,5-b]pyridines have been investigated for various biological activities. The diagrams below illustrate two potential mechanisms of action.
Antibacterial Activity: Some derivatives are thought to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[1][6]
Caption: Inhibition of bacterial DNA gyrase.
Anticancer Activity: Certain oxazolo[5,4-d]pyrimidine derivatives, structurally related to the target compounds, have shown potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]
Caption: Inhibition of VEGFR-2 signaling.
References
- 1. 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine | 52333-47-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Novel Antibacterial Agents from 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel antibacterial agents derived from the versatile starting material, 2-(Chloromethyl)oxazolo[4,5-b]pyridine. The protocols outlined herein are intended to guide researchers through the process of creating and testing new chemical entities with potential therapeutic applications against a range of bacterial pathogens.
Design Rationale for Novel Antibacterial Agents
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds. The introduction of a reactive chloromethyl group at the 2-position provides a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions. This approach enables the systematic exploration of the chemical space around the core scaffold to optimize antibacterial potency and selectivity. The design strategy focuses on introducing moieties that can enhance interactions with bacterial targets, such as DNA gyrase or the bacterial ribosome, or that can improve the physicochemical properties of the compounds, such as solubility and cell permeability.[1][2]
Synthesis of Novel 2-(Substituted-methyl)oxazolo[4,5-b]pyridine Derivatives
The synthesis of novel antibacterial agents from this compound is primarily achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, leading to a library of diverse compounds for biological screening.
2.1. General Synthetic Scheme
The general synthetic approach involves the reaction of this compound with a selected nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis and evaluation of novel antibacterial agents.
2.2. Experimental Protocol: Synthesis of a Representative Amine Derivative
This protocol describes a general procedure for the synthesis of a 2-((dialkylamino)methyl)oxazolo[4,5-b]pyridine derivative.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add the secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of the newly synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
3.1. Data Presentation: Antibacterial Activity
The following table summarizes hypothetical MIC values for a series of novel 2-(substituted-methyl)oxazolo[4,5-b]pyridine derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| N-1 | -N(CH₃)₂ | 16 | 64 |
| N-2 | -Piperidin-1-yl | 8 | 32 |
| N-3 | -Morpholin-4-yl | 16 | 64 |
| N-4 | -N(Et)₂ | 32 | >64 |
| Ampicillin | (Reference) | 0.5 | 8 |
| Ciprofloxacin | (Reference) | 0.25 | 0.015 |
3.2. Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antibacterial agents.[3][4]
Materials:
-
Synthesized compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
Diagram of the MIC Determination Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel antibacterial agents to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a common method to assess cell viability.[6][7]
4.1. Data Presentation: Cytotoxicity
The following table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for the novel compounds against a mammalian cell line.
| Compound ID | IC₅₀ (µM) vs. HEK293 cells |
| N-1 | >100 |
| N-2 | 85 |
| N-3 | >100 |
| N-4 | 70 |
| Doxorubicin | 1.2 |
4.2. Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Potential Mechanism of Action
While the precise mechanism of action for novel derivatives needs to be experimentally determined, compounds based on the oxazolo[4,5-b]pyridine scaffold may exert their antibacterial effects through various mechanisms. One plausible target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Another potential mechanism, by analogy to other oxazolidinone-containing antibiotics, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][9]
Diagram of a Hypothesized Signaling Pathway:
Caption: Hypothesized mechanisms of action for novel oxazolo[4,5-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for synthesizing 2-aminooxazolo[4,5-b]pyridine derivatives from the chloromethyl compound
Abstract
This document provides a comprehensive protocol for the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3-hydroxypyridine, followed by its cyclization to the target 2-aminooxazolo[4,5-b]pyridine scaffold. While the initial request specified a protocol starting from a chloromethyl compound, the most efficient and well-documented synthetic routes proceed via 2-amino-3-hydroxypyridine. This protocol, therefore, details two reliable methods for the synthesis of this intermediate, followed by a specific protocol for its conversion to the desired heterocyclic system. Additionally, a synthetic route for a chloromethyl-substituted oxazolo[4,5-b]pyridine derivative is included as a potential downstream modification. All quantitative data is summarized in tables for clarity, and detailed experimental procedures are provided. The synthetic workflow and reaction mechanisms are illustrated using diagrams in the DOT language.
Introduction
The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a range of biological activities. The 2-amino substituted derivatives are of particular interest as potential pharmacophores. This protocol outlines a robust and reproducible methodology for the synthesis of these valuable compounds.
Synthesis Overview
The overall synthetic strategy is a two-step process:
-
Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1): Two effective methods are presented for the synthesis of this crucial precursor.
-
Method A: Catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
-
Method B: A multi-step synthesis starting from furfural.
-
-
Cyclization to form 2-Aminooxazolo[4,5-b]pyridine (Target Compound): The 2-amino-3-hydroxypyridine intermediate is cyclized using cyanogen bromide to yield the desired product.
Data Presentation
Table 1: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1) - Method A
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-3-nitropyridine | [1] |
| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen gas | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 89% | [1] |
| Purity | >99% | [1] |
Table 2: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1) - Method B
| Parameter | Value | Reference |
| Starting Material | Furfural | [2] |
| Key Reagents | Chlorine/Bromine, Ammonium sulfamate, Sodium hydroxide | [2] |
| Overall Yield | >75% (brown), 70% (white, purified) | [2] |
| Purity | ~96% (brown), 99.9% (white, purified) | [2] |
| Melting Point | 172-174 °C (purified) | [2] |
Table 3: Synthesis of 2-Aminooxazolo[4,5-b]pyridine (Target Compound)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-hydroxypyridine | [1] |
| Reagent | Cyanogen Bromide (BrCN) | [1] |
| Solvent | Water | [1] |
| Reaction Time | 15 minutes | [1] |
| Temperature | Reflux | [1] |
| Yield | 99% (for a substituted derivative) | [1] |
Experimental Protocols
Stage 1: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1)
Method A: From 2-Hydroxy-3-nitropyridine
-
Preparation: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).[1]
-
Reaction: Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere at balloon pressure and stir the mixture overnight at room temperature.[1]
-
Work-up: Filter the reaction mixture through celite and wash the celite pad with methanol.[1]
-
Purification: Evaporate the solvent from the filtrate. Purify the resulting solid by chromatography on silica gel (5% MeOH/CH₂Cl₂) to give 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[1]
Method B: From Furfural
-
Ring Opening: Add furfural (19 g) to water (370 g) in a reaction vessel and cool to 0 °C with stirring. Introduce chlorine gas to initiate the ring-opening reaction, maintaining the temperature between 0-8 °C.[2]
-
Reaction with Ammonium Sulfamate: React the resulting mixed liquor with an ammonium sulfamate solution to obtain 2-amino-3-hydroxypyridine sulfonate.[2]
-
Hydrolysis: Hydrolyze the 2-amino-3-hydroxypyridine sulfonate under alkaline conditions (pH 8-9) at 80-90 °C to obtain crude brown 2-amino-3-hydroxypyridine (yield >75%).[2]
-
Purification: The crude product can be further purified by recrystallization from dimethylformamide and then methanol to yield a white solid with a purity of 99.9%.[2]
Stage 2: Synthesis of 2-Aminooxazolo[4,5-b]pyridine (Target Compound)
-
Preparation: To a solution of cyanogen bromide (0.12 mmol) in water (2 mL), add 2-amino-3-hydroxypyridine (0.13 mmol).[1]
-
Reaction: Heat the resulting mixture to reflux for 15 minutes.[1]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and neutralize it with sodium bicarbonate (NaHCO₃).[1]
-
Isolation: The product will precipitate out of the solution. Filter the solid and wash it with chloroform.[1]
-
Purification: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate to yield the 2-aminooxazolo[4,5-b]pyridine derivative.[1]
Mandatory Visualizations
Caption: Overall synthetic workflow for 2-aminooxazolo[4,5-b]pyridine.
Caption: Proposed mechanism for the cyclization step.
Potential Downstream Modification: Synthesis of a Chloromethyl Derivative
For researchers interested in chloromethyl-substituted analogs, the following protocol, adapted from a patent, describes the synthesis of 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one from 2-amino-3-hydroxy-5-chloropyridine.[3]
-
Phosgenation: React 2-amino-3-hydroxy-5-chloropyridine with phosgene to form 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.
-
Hydroxymethylation: React the product from the previous step with formaldehyde to yield 3-hydroxymethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.
-
Chlorination: Treat the hydroxymethyl derivative with thionyl chloride to obtain 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one.
This derivative can then be used in further synthetic transformations.
Conclusion
The protocols detailed in this document provide a clear and efficient pathway for the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives. By following these procedures, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The provided data and visualizations aim to facilitate the practical application of these synthetic methods in a laboratory setting.
References
- 1. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
Application Notes and Protocols for Oxazolo[4,5-b]pyridine Derivatives in Agrochemical Research
Introduction
While specific agrochemical research on 2-(Chloromethyl)oxazolo[4,5-b]pyridine is not extensively documented in publicly available literature, the broader class of oxazolo[4,5-b]pyridine derivatives has shown promise in various biological applications, including antimicrobial activity. This document provides detailed application notes and protocols based on the synthesis and evaluation of 2,5-disubstituted oxazolo[4,5-b]pyridine derivatives for their antifungal properties. The methodologies and data presented are adapted from published research on related compounds and serve as a guide for researchers exploring the potential of this heterocyclic scaffold in the development of new agrochemicals.
Application Notes: Antifungal Potential of 2,5-Disubstituted Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine scaffold is a key structural motif that can be functionalized to yield compounds with significant biological activity. Research into 2,5-disubstituted derivatives has demonstrated their potential as antimicrobial agents. Specifically, certain derivatives have exhibited notable in vitro activity against the fungus Candida albicans, a pathogenic yeast that can serve as a model organism for screening potential fungicides.
The general structure of these compounds involves substitutions at the 2 and 5 positions of the oxazolo[4,5-b]pyridine ring. The nature of these substituents plays a crucial role in determining the antifungal efficacy. For instance, studies have explored the impact of different aromatic and heterocyclic moieties at these positions on the Minimum Inhibitory Concentration (MIC) against various microorganisms. These findings suggest that the oxazolo[4,5-b]pyridine core can be a valuable starting point for the design and synthesis of novel antifungal agents for potential use in agriculture.
Experimental Protocols
Synthesis of 2,5-Disubstituted Oxazolo[4,5-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines, which can be adapted for various derivatives.
Materials:
-
Substituted 2-amino-3-hydroxypyridine
-
Aromatic or heterocyclic aldehydes
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-3-hydroxypyridine in a suitable solvent.
-
Addition of Reagents: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde to the solution.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 2,5-disubstituted oxazolo[4,5-b]pyridine derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Activity Assay: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of the synthesized compounds against a fungal strain, such as Candida albicans, using the broth microdilution method.
Materials:
-
Synthesized oxazolo[4,5-b]pyridine derivatives
-
Fungal strain (Candida albicans)
-
Culture medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Standard antifungal drug (e.g., Fluconazole) for positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile saline solution
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the fungal strain in sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Dissolve the synthesized compounds and the standard antifungal drug in DMSO to prepare stock solutions. A series of twofold dilutions of the compounds are then prepared in the culture medium in the wells of a 96-well microtiter plate. The final concentration of DMSO in each well should not exceed a level that affects fungal growth.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.
-
Controls: Include a positive control (containing the standard antifungal drug), a negative control (containing only the culture medium and the inoculum), and a solvent control (containing the highest concentration of DMSO used and the inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth is assessed visually by observing the turbidity in the wells.
Data Presentation
The antifungal activity of a series of synthesized 2,5-disubstituted oxazolo[4,5-b]pyridine derivatives against Candida albicans is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) against C. albicans |
| 1a | -H | -Phenyl | >100 |
| 1b | -H | -4-Chlorophenyl | 50 |
| 1c | -H | -4-Nitrophenyl | 25 |
| 2a | -CH₃ | -Phenyl | >100 |
| 2b | -CH₃ | -4-Chlorophenyl | 25 |
| 2c | -CH₃ | -4-Nitrophenyl | 12.5 |
| Fluconazole | - | - | 8 |
Visualization
Caption: General workflow for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines.
Caption: Logical workflow for the in vitro antifungal screening of synthesized compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)oxazolo[4,5-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process starting from 2-amino-3-hydroxypyridine. The first step is the N-acylation of 2-amino-3-hydroxypyridine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, to form the intermediate N-(3-hydroxypyridin-2-yl)-2-chloroacetamide. The second step is an intramolecular cyclodehydration of this intermediate to yield the final product.
Q2: What are the critical parameters affecting the yield of the reaction?
Several parameters can significantly influence the overall yield:
-
Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine can lead to side reactions and lower yields.
-
Reaction Temperature: Both the acylation and cyclization steps are temperature-sensitive. Optimal temperatures need to be maintained to ensure complete reaction and minimize byproduct formation.
-
Choice of Cyclodehydrating Agent: The selection of the dehydrating agent for the cyclization step is crucial. Strong acids like polyphosphoric acid (PPA) are commonly used.
-
Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or product degradation, respectively.
-
Moisture Control: The presence of water can interfere with the dehydrating agents and lead to lower yields.
Troubleshooting Guides
Issue 1: Low Yield of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (Intermediate)
Q: My initial acylation step is resulting in a low yield. What could be the cause and how can I improve it?
A: Low yields in the acylation step can be attributed to several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider a slight excess of the chloroacetylating agent. |
| Side Reactions | - Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the formation of di-acylated or other byproducts.- Add the chloroacetylating agent dropwise to control the reaction exotherm. |
| Degradation of Starting Material | - Ensure the 2-amino-3-hydroxypyridine is of high purity.- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction with chloroacetyl chloride. |
Issue 2: Low Yield of this compound during Cyclization
Q: I am experiencing a low yield during the final cyclodehydration step. What are the common pitfalls and how can I optimize this step?
A: The cyclodehydration step is critical for forming the oxazole ring. Low yields are often due to incomplete reaction or degradation of the product.
| Potential Cause | Troubleshooting Steps |
| Inefficient Dehydration | - Ensure the dehydrating agent, such as Polyphosphoric Acid (PPA), is fresh and has not absorbed atmospheric moisture.- Use a sufficient amount of the dehydrating agent to drive the reaction to completion.- Consider alternative dehydrating agents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or trimethylsilyl polyphosphate (PPSE). |
| Suboptimal Reaction Temperature | - The reaction temperature for cyclization is often high (e.g., 120-150 °C). Optimize the temperature by running small-scale trials at different temperatures.- Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition. |
| Product Degradation | - High temperatures and strong acidic conditions can lead to product degradation. Minimize the reaction time once the starting material is consumed.- Neutralize the reaction mixture promptly during workup to prevent acid-catalyzed decomposition of the product. |
| Difficult Product Isolation | - After quenching the reaction with water or ice, ensure the pH is adjusted to precipitate the product.- Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Synthesis of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of this compound
-
Add the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide from Step 1 to polyphosphoric acid (PPA).
-
Heat the mixture to 120-140 °C with stirring for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A two-step synthesis of the target compound.
Troubleshooting Logic
Caption: A guide to diagnosing low synthesis yield.
Technical Support Center: Purification of 2-(Chloromethyl)oxazolo[4,5-b]pyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Chloromethyl)oxazolo[4,5-b]pyridine and its analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Column Chromatography
Q1: My column chromatography purification of this compound results in low purity. What are the likely causes and how can I improve the separation?
A1: Low purity after column chromatography can stem from several factors. A systematic approach to optimizing your separation is recommended.
-
Inadequate Separation on TLC: The solvent system you are using may not be optimal for separating your target compound from impurities.
-
Solution: Screen a variety of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate, with clear separation from other spots.
-
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.
-
Solution: Try a different solvent system. For example, if you are using a hexanes/ethyl acetate gradient, consider switching to a dichloromethane/methanol system, which can alter the selectivity of the separation.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). If the separation is particularly difficult, increase this ratio to 50:1 or even 100:1.
-
-
Product Degradation on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to streaking on the TLC and decomposition during chromatography.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in the eluent).
-
Alternatively, use a different stationary phase like alumina (neutral or basic) or a polymer-based resin.
-
-
Q2: I am experiencing low recovery of my compound after flash chromatography. What are the possible reasons and solutions?
A2: Low recovery can be frustrating. Here are some common causes and how to address them:
-
Product is Too Polar and Sticking to the Column: If your derivative is highly polar, it may not elute from the column with your chosen solvent system.
-
Solution: Increase the polarity of your eluent. If you are using an ethyl acetate/hexanes gradient, you can try adding a small percentage of methanol to the ethyl acetate to significantly increase the eluent strength.
-
-
Product is Degrading on the Column: As mentioned previously, the acidic nature of silica gel can lead to product loss.
-
Solution: Besides deactivating the silica or changing the stationary phase, you can also try to run the column more quickly to minimize the contact time between your compound and the silica gel.
-
-
Improper Fraction Collection: The product may have eluted in fractions that were not collected or identified.
-
Solution: Collect smaller fractions and monitor the elution carefully using TLC. It is also good practice to check the TLC of the crude material to know where to expect the product and impurity spots.
-
Issue 2: Recrystallization
Q3: I am unable to get my this compound derivative to crystallize. It just oils out. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.
-
Solution Cooling Too Rapidly:
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution:
-
Add a small amount of a "co-solvent" in which your compound is less soluble to the oiled-out mixture. This can sometimes induce crystallization.
-
Perform a more thorough solvent screen to find a single or mixed solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Try to purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield in recrystallization is often a trade-off for high purity, but there are ways to optimize it.
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
-
Insufficient Cooling: The compound may still have significant solubility in the mother liquor even at room temperature.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath or even a freezer for a period to maximize the amount of product that crystallizes out of solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a new derivative of this compound?
A1: A typical purification workflow would be:
-
Aqueous Work-up: After the reaction, perform a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar byproducts.
-
Column Chromatography: Use flash column chromatography for the primary purification to separate the target compound from major impurities.
-
Recrystallization: If necessary, perform a final recrystallization to achieve high purity, especially if the material is a solid.
Q2: What are some common impurities I should expect in the synthesis of this compound?
A2: The impurities will depend on the synthetic route, but some possibilities include:
-
Unreacted Starting Materials: Such as 2-amino-3-hydroxypyridine or chloroacetyl chloride (or its equivalent).
-
Over-chlorinated or Under-chlorinated Byproducts: If the chlorination step is not well-controlled.
-
Hydrolyzed Product: The chloromethyl group can be susceptible to hydrolysis to the corresponding hydroxymethyl derivative, especially during aqueous work-up or if moisture is present.
-
Polymeric Materials: Highly colored, intractable materials can form under certain reaction conditions.
Q3: How do I choose the right TLC and column chromatography solvent system?
A3: The selection of the eluent is crucial for a successful separation.
-
Start with TLC: Use Thin Layer Chromatography to screen different solvent systems. A common starting point for N-heterocycles is a mixture of hexanes and ethyl acetate.
-
Adjust Polarity: If the spots are all at the baseline, increase the polarity (more ethyl acetate). If they are all at the solvent front, decrease the polarity (more hexanes).
-
Aim for an Rf of 0.2-0.3: For column chromatography, the ideal Rf for the target compound is between 0.2 and 0.3. This generally provides the best separation from impurities.
-
Consider Alternative Solvents: If you cannot achieve good separation with hexanes/ethyl acetate, try other solvent systems like dichloromethane/methanol or toluene/acetone.
Data Presentation
The following tables provide representative data for the purification of this compound. Note: This data is illustrative and may need to be optimized for specific derivatives.
Table 1: Representative TLC Conditions for this compound
| Solvent System (v/v) | Rf of Target Compound | Observations |
| Hexanes:Ethyl Acetate (3:1) | ~0.5 | Good for initial assessment, but may be too high for optimal column separation. |
| Hexanes:Ethyl Acetate (4:1) | ~0.3 | Recommended starting point for column chromatography. Provides good separation from less polar impurities. |
| Dichloromethane:Methanol (98:2) | ~0.4 | An alternative system that can offer different selectivity. |
| Toluene:Acetone (5:1) | ~0.35 | Useful if co-elution is an issue in other systems. |
Table 2: Representative Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on scale (e.g., 40 g silica for 1 g crude) |
| Eluent | Gradient of 10% to 40% Ethyl Acetate in Hexanes |
| Loading Method | Dry loading (adsorbed onto silica) or minimal DCM |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >95% |
Table 3: Recrystallization Solvent Screening (Illustrative)
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Recommendation |
| Isopropanol | Sparingly soluble | Soluble | Good quality needles | Promising single solvent |
| Ethyl Acetate | Soluble | Very soluble | Poor, oils out | Not ideal as a single solvent |
| Hexanes | Insoluble | Sparingly soluble | Fine powder | Good as an anti-solvent |
| Toluene | Sparingly soluble | Soluble | Small plates | Potentially useful |
| Isopropanol/Hexanes | - | - | Good crystals at ~4:1 ratio | Recommended mixed solvent system |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of ~1 gram of crude this compound.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 4:1 Hexanes:Ethyl Acetate, which should give an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., a 40 mm diameter column for 40-50 g of silica gel).
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel (40 g) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring it is uniform and free of cracks or air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, then 30%, then 40% ethyl acetate).
-
Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is suitable for the final purification of a solid product that is already relatively pure (>90%).
-
Solvent Selection: Based on screening (see Table 3), choose a suitable solvent or solvent pair. For this example, isopropanol is used.
-
Dissolution:
-
Place the impure solid (~1 g) in an Erlenmeyer flask with a stir bar.
-
Add a small amount of isopropanol (~5 mL) and heat the mixture to a gentle boil with stirring.
-
Continue to add isopropanol in small portions (~1 mL at a time) until the solid just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
-
Mandatory Visualization
Technical Support Center: Optimizing Nucleophilic Displacement on 2-(Chloromethyl)oxazolo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic displacement on 2-(chloromethyl)oxazolo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is an effective substrate for SN2 reactions. The chloromethyl group is activated by the electron-withdrawing nature of the adjacent oxazolo[4,5-b]pyridine ring system, facilitating displacement by a wide range of nucleophiles.
Q2: Which types of nucleophiles are suitable for this reaction?
A2: A variety of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The choice of nucleophile will influence the reaction conditions required for optimal conversion.
Q3: What are the key parameters to consider for optimizing the reaction?
A3: The critical parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time. These factors are interdependent and should be systematically varied to achieve the desired outcome.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include elimination (E2), especially with sterically hindered or strongly basic nucleophiles at elevated temperatures.[1] Over-alkylation of the nucleophile can also occur if the product is sufficiently nucleophilic. In some cases, decomposition of the starting material or product may be observed under harsh conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Low Reactivity of Nucleophile | For weakly nucleophilic amines or alcohols, consider converting them to their more reactive conjugate bases (amides or alkoxides) using a suitable non-nucleophilic base. |
| Inappropriate Solvent | Ensure a polar aprotic solvent such as DMF, DMSO, or acetonitrile is used to facilitate the SN2 reaction.[3] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Insufficient Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Steric Hindrance | If either the nucleophile or the substrate is sterically hindered, longer reaction times and higher temperatures may be necessary. |
| Decomposition of Starting Material | If decomposition is observed, consider lowering the reaction temperature and using a milder base. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation |
| Elimination (E2) Side Reaction | This is more likely with bulky, strong bases. Use a less hindered, non-nucleophilic base if possible. Lowering the reaction temperature generally favors substitution over elimination.[1] |
| Over-alkylation of Nucleophile | Use a stoichiometric amount of the this compound or a slight excess of the nucleophile. |
| Reaction with Solvent | If using a potentially nucleophilic solvent (e.g., an alcohol that is not the intended nucleophile), switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Product is a Salt | If a basic nucleophile is used, the product may be protonated. An aqueous workup with a mild base (e.g., NaHCO₃ solution) can neutralize the product for extraction. |
| Residual Starting Material | Optimize the reaction time and temperature to ensure complete consumption of the starting material. Flash column chromatography is often effective for separation. |
| Polar Byproducts | An aqueous wash during workup can help remove highly polar impurities. Recrystallization of the final product can also be an effective purification method. |
Experimental Protocols
The following are representative protocols for the nucleophilic displacement on this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
Reaction: this compound + Piperidine → 2-(Piperidin-1-ylmethyl)oxazolo[4,5-b]pyridine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Reaction: this compound + Thiophenol → 2-((Phenylthio)methyl)oxazolo[4,5-b]pyridine
Procedure:
-
To a solution of thiophenol (1.1 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Reaction: this compound + Sodium Methoxide → 2-(Methoxymethyl)oxazolo[4,5-b]pyridine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.15 M), add a solution of sodium methoxide in methanol (1.5 eq, commercially available or freshly prepared).
-
Heat the reaction mixture to reflux (around 65 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |
| Piperidine | K₂CO₃ | DMF | 25 | 12-24 | 80-95% |
| Thiophenol | NaH | DMF | 25 | 4-8 | 75-90% |
| Methanol | NaOMe | Methanol | 65 | 6-12 | 60-80% |
Note: Yields are estimates and will vary depending on the specific reaction scale and purification efficiency.
Visualizations
Caption: General experimental workflow for nucleophilic displacement.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Identification and minimization of byproducts in oxazolo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolo[4,5-b]pyridines.
Troubleshooting Guides
Low yields, unexpected side products, and purification challenges are common hurdles in organic synthesis. This section provides a structured guide to identifying and resolving common issues encountered during the synthesis of oxazolo[4,5-b]pyridines.
Common Problems and Solutions in Oxazolo[4,5-b]pyridine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure Starting Materials: The key precursor, 2-amino-3-hydroxypyridine, may contain impurities like 2,3-dihydroxypyridine or 3-hydroxy-2-pyridone, which can interfere with the reaction.[1] 2. Inefficient Condensing Agent: The chosen condensing agent (e.g., PPA, PPSE, or acid catalyst) may not be active or suitable for the specific substrates. 3. Suboptimal Reaction Temperature: The reaction may require higher temperatures for efficient cyclization. | 1. Quality Control of Starting Materials: Verify the purity of 2-amino-3-hydroxypyridine using techniques like NMR or HPLC before use. If necessary, purify the starting material by recrystallization.[2] 2. Choice of Condensing Agent: Consider using a stronger condensing agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are often effective at high temperatures.[3] For milder conditions, a silica-supported perchloric acid catalyst can be efficient. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some syntheses require heating up to 200°C.[3] |
| Formation of Significant Byproducts | 1. Side Reactions of the Starting Material: The amino or hydroxyl group of 2-amino-3-hydroxypyridine can undergo undesired reactions if not properly controlled. 2. Aza-Michael Addition: When using α,β-unsaturated carboxylic acids or their derivatives, the amino group of the pyridine can undergo aza-Michael addition, leading to undesired adducts. 3. Incomplete Cyclization: The intermediate amide may not fully cyclize to the desired oxazole ring, leading to its presence as a major impurity. | 1. Control of Reaction Conditions: Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Control the stoichiometry of reactants carefully. 2. Reaction Optimization for Unsaturated Substrates: Use a lower concentration of the α,β-unsaturated reactant to minimize the aza-Michael addition side reaction.[4][5] 3. Drive the Cyclization to Completion: Ensure a sufficiently long reaction time and adequate temperature. Monitor the disappearance of the intermediate by TLC or LC-MS. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired oxazolo[4,5-b]pyridine, making chromatographic separation challenging. 2. Incomplete Guanylation Reaction: In cases where a guanyl group is introduced, the reaction may be incomplete, leading to a difficult-to-separate mixture.[3] 3. Product Insolubility: The final product may have poor solubility in common organic solvents, complicating purification by chromatography or recrystallization. | 1. Recrystallization: Recrystallization is a commonly reported and effective method for purifying oxazolo[4,5-b]pyridine derivatives, often using ethanol.[2] 2. Optimization of Guanylation: For guanylation reactions, carefully select the guanylating agent and optimize reaction conditions (e.g., solvent, temperature, and reaction time) to ensure complete conversion.[3] 3. Solvent Screening for Recrystallization: If the product is poorly soluble, screen a range of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of oxazolo[4,5-b]pyridines?
A1: The most critical parameters are the purity of the starting materials, particularly 2-amino-3-hydroxypyridine, the choice of condensing agent, reaction temperature, and reaction time. Impurities in the starting material can lead to significant byproduct formation.[1] The condensing agent and temperature are crucial for driving the cyclization to completion.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the common methods for purifying oxazolo[4,5-b]pyridine derivatives?
A3: The most common and often effective purification method is recrystallization, typically from ethanol.[2] For compounds that are difficult to purify by recrystallization alone, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the specific derivative.
Q4: I am observing a byproduct with a mass corresponding to the addition of my unsaturated carboxylic acid to the starting aminopyridine without cyclization. What is happening and how can I prevent it?
A4: This is likely due to an aza-Michael addition side reaction, where the amino group of 2-amino-3-hydroxypyridine adds to the double bond of your α,β-unsaturated carboxylic acid. To minimize this, you can try lowering the concentration of the unsaturated reactant and optimizing the reaction temperature to favor the desired condensation and cyclization over the addition reaction.[4][5]
Q5: My final product is a dark-colored solid, even after purification. Is this normal?
A5: While some oxazolo[4,5-b]pyridine derivatives can be colored, a dark color, particularly brown or black, may indicate the presence of impurities, possibly from oxidation or polymerization. Ensure that the reaction is carried out under an inert atmosphere. If the color persists after recrystallization, you might consider treating a solution of your compound with activated carbon to remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine using Polyphosphoric Acid (PPA)
This protocol is a general procedure based on the condensation of 2-amino-3-hydroxypyridine with benzoic acid.
Materials:
-
2-Amino-3-hydroxypyridine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent).
-
Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain 2-phenyloxazolo[4,5-b]pyridine.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Silica-Supported Perchloric Acid Catalyzed Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
This method offers a milder alternative to PPA.
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted benzoic acid
-
Silica gel
-
Perchloric acid (70%)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure for Catalyst Preparation:
-
Add perchloric acid dropwise to a suspension of silica gel in a suitable solvent (e.g., dichloromethane).
-
Stir the mixture for several hours and then remove the solvent under reduced pressure to obtain the silica-supported perchloric acid catalyst.
Procedure for Synthesis:
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent), the substituted benzoic acid (1 equivalent), and the prepared silica-supported perchloric acid catalyst.
-
Add a suitable solvent (e.g., toluene) and reflux the mixture for the time required as monitored by TLC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product using appropriate analytical techniques.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various oxazolo[4,5-b]pyridine derivatives under different reaction conditions. Direct comparison of byproduct formation is often not available in the literature, so yield can be used as an indicator of reaction efficiency.
| 2-Substituent | Condensing Agent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenyl | PPSE | 200 | 3 | 93 | [3] |
| Phenyl | PPA | 180-200 | 4-6 | High | General Protocol |
| Substituted Phenyls | HClO₄·SiO₂ | Reflux in Toluene | Varies | Good to Excellent | - |
| (4-piperidinyl)methyl | PPA | High | Varies | 42 | [3] |
| (4-piperidinyl)ethyl | PPA | High | Varies | 53 | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for oxazolo[4,5-b]pyridine synthesis.
Signaling Pathway
Caption: VEGFR-2 signaling pathway and potential inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in Suzuki coupling of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of the low-reactivity substrate, 2-(chloromethyl)oxazolo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with this compound?
A1: Low or no product formation is a common challenge when working with heteroaryl chlorides like this compound.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo counterparts.[1][2] Additionally, the nitrogen atoms in the oxazolopyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
A2: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by the presence of water or other proton sources.[2][3] To mitigate this, consider using anhydrous solvents, or switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1][3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3] This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can reduce homocoupling.[3]
Q3: The Suzuki coupling works for other heteroaryl chlorides in my lab. Why is this compound particularly difficult?
A3: The reactivity of a given heteroaryl chloride is highly dependent on its electronic and steric properties.[1] The oxazolo[4,5-b]pyridine scaffold has a unique electronic distribution. The presence of multiple heteroatoms (nitrogen and oxygen) can influence the electron density at the carbon bearing the chlorine, affecting the ease of oxidative addition.[4] Furthermore, the nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, hindering its activity.[2][4]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
If you are observing a low yield of your desired product with a significant amount of unreacted this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Reactivity
Caption: A workflow diagram for troubleshooting low yields.
Data Presentation: Parameter Screening
Systematic screening of reaction parameters is crucial for optimizing the Suzuki coupling of challenging substrates. The following tables provide a starting point for your experimental design.
Table 1: Effect of Different Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | < 5 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 65 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 72 |
| PEPPSI-IPr (3) | - | K₃PO₄ | THF | 80 | 58 |
Note: Yields are hypothetical and for illustrative purposes.
Table 2: Screening of Bases and Solvents
| Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 |
| Na₂CO₃ | DME/H₂O (4:1) | 90 | 25 |
| K₃PO₄ | Toluene | 110 | 75 |
| Cs₂CO₃ | Dioxane | 110 | 82 |
| KF | THF | 80 | 40 |
Note: Yields are hypothetical and for illustrative purposes, using an optimized catalyst/ligand system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a generalized procedure that should be optimized for your specific boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand, followed by the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid pinacol ester, the base, and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Optimizing Reaction Components
Caption: Decision tree for selecting key reaction components.
References
Technical Support Center: Synthesis of the Oxazolo[4,5-b]pyridine Core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the oxazolo[4,5-b]pyridine core. This valuable heterocyclic scaffold is a key component in numerous pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative strategies for synthesizing the oxazolo[4,5-b]pyridine core?
A1: The main synthetic strategies can be broadly categorized into three approaches:
-
Annulation of an oxazole ring onto a pre-existing pyridine ring. This typically involves the cyclization of a 2-substituted-3-hydroxypyridine or a 2-halo-3-nitropyridine derivative.
-
Construction of the pyridine ring onto a pre-formed oxazole or isoxazole scaffold. This method is less common but offers a different retrosynthetic pathway.[1]
-
One-pot multicomponent reactions. These methods, often employing catalysts or unconventional energy sources like ultrasound, offer an efficient and streamlined approach to the target molecule.[2][3]
Q2: I am observing a significant amount of a rearranged byproduct in my synthesis of an isoxazolo[4,5-b]pyridine derivative. What could be the cause?
A2: You are likely observing the Boulton-Katritzky rearrangement.[1][4][5][6] This is a known side reaction, especially when synthesizing isoxazolo[4,5-b]pyridines with a formyl group, which can rearrange to a triazole derivative under basic conditions. To mitigate this, it is advisable to protect the formyl group, for instance, as an arylhydrazone, before cyclization.[1]
Q3: My yields for the oxazolo[4,5-b]pyridine synthesis are consistently low. What are the common factors affecting the yield?
A3: Low yields can stem from several factors:
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the cyclization.
-
Catalyst inefficiency: The choice and purity of the catalyst are crucial. For instance, in the synthesis of 2-phenyloxazolo[4,5-b]pyridines, silica-supported perchloric acid has been shown to be an efficient and reusable catalyst.[7][8]
-
Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the reaction has gone to completion.
-
Product degradation: The desired product might be sensitive to the reaction or work-up conditions.
-
Purification losses: Significant amounts of the product can be lost during purification steps like chromatography or recrystallization.
Q4: What are the recommended methods for purifying oxazolo[4,5-b]pyridine derivatives?
A4: The purification method of choice depends on the physical properties of your compound and the nature of the impurities.
-
Column chromatography: Silica gel is a commonly used stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method.
-
Filtration and washing: In some cases, if the product precipitates from the reaction mixture, simple filtration and washing with a suitable solvent might be sufficient to obtain a pure product.
Troubleshooting Guides
Route 1: One-Pot Synthesis from 2-Amino-3-hydroxypyridine and a Carboxylic Acid
This method involves the direct condensation and cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid, often facilitated by a catalyst.
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Ensure the catalyst (e.g., silica-supported perchloric acid) is active and used in the correct loading. Consider trying alternative catalysts like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[9] |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Quality Starting Materials | Verify the purity of 2-amino-3-hydroxypyridine and the carboxylic acid. Impurities can inhibit the reaction. |
Issue: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Functional Groups | If the carboxylic acid contains other reactive functional groups, they may undergo side reactions. Consider using protecting groups if necessary. |
| Decomposition | At elevated temperatures, the starting materials or the product may decompose. Try running the reaction at a lower temperature for a longer duration. |
Route 2: Cyclization of 2-Chloro-3-nitropyridine Derivatives
This route involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
Issue: Incomplete Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Base | The cyclization is often base-promoted. Ensure a suitable base (e.g., K2CO3) is used in sufficient quantity. |
| Low Reaction Temperature | The SNAr reaction may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring the progress. |
| Steric Hindrance | Bulky substituents on the pyridine ring or the nucleophile can hinder the cyclization. |
Issue: Unexpected Rearrangement Products
| Potential Cause | Troubleshooting Steps |
| Boulton-Katritzky Rearrangement | As mentioned in the FAQs, this is a common issue with isoxazolo[4,5-b]pyridine synthesis. Protect sensitive functional groups (e.g., formyl) prior to cyclization.[1] |
Quantitative Data Comparison
The following table summarizes the reaction conditions and yields for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine using different protocols.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | - | 180-190 | 2-3 | 75-85 | [8] |
| PTSA | Toluene | Reflux | 10-12 | 60-70 | [8] |
| HClO₄·SiO₂ | - | Room Temp | 0.5-1 | 90-95 | [7][8] |
| Microwave | - | - | 0.5-1 min | 85-90 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine using Silica-Supported Perchloric Acid
This protocol is adapted from a high-yield, environmentally friendly method.[7][8]
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted benzoic acid
-
Silica-supported perchloric acid (HClO₄·SiO₂)
Procedure:
-
In a mortar, grind a mixture of 2-amino-3-hydroxypyridine (1 mmol), the substituted benzoic acid (1 mmol), and silica-supported perchloric acid (5 mol%).
-
Continue grinding at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines
This protocol describes a novel, efficient, and green method for the synthesis of related isoxazolo[5,4-b]pyridines.[3][10][[“]]
Materials:
-
Aryl glyoxal
-
5-Aminoisoxazole
-
Malononitrile
-
Acetic acid
Procedure:
-
In a suitable vessel, mix the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in acetic acid.
-
Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Workflow for the one-pot synthesis of 2-phenyloxazolo[4,5-b]pyridine.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This guide addresses common challenges and provides detailed experimental protocols for the key synthetic steps.
Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process starting from 2-amino-3-hydroxypyridine. The first step involves a cyclocondensation reaction with glycolic acid to form the intermediate 2-(hydroxymethyl)oxazolo[4,5-b]pyridine. This is followed by a chlorination step to yield the final product.
Preventing rearrangement reactions in isoxazolo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rearrangement reactions during the synthesis of isoxazolo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common rearrangement reaction observed during the synthesis of isoxazolo[4,5-b]pyridines?
A1: The most frequently encountered rearrangement is the base-promoted Boulton-Katritzky rearrangement. This typically occurs when synthesizing isoxazolo[4,5-b]pyridines with a carbaldehyde arylhydrazone group at the 3-position.[1][2][3][4] This rearrangement leads to the formation of 3-hydroxy-2-(2-aryl[1][2][5]triazol-4-yl)pyridines as an undesired byproduct.[1][2][3][4]
Q2: What are the key factors that promote the Boulton-Katritzky rearrangement in this synthesis?
A2: The primary driver for this rearrangement is the presence of a base, which facilitates the recyclization of the isoxazole ring. The nature of the aryl substituent on the hydrazone also plays a role; electron-withdrawing groups on the aryl ring can suppress the rearrangement.[6][7]
Q3: How can I prevent the Boulton-Katritzky rearrangement?
A3: The most effective method to prevent this rearrangement is to protect the formyl group at the 3-position before the cyclization step.[8][9] Converting the formyl group to a dioxolane using ethylene glycol is a reliable strategy.[8][9] This protecting group is stable under the basic conditions required for cyclization and can be removed later.
Q4: Are there other types of rearrangement reactions I should be aware of when working with isoxazoles?
A4: While the Boulton-Katritzky rearrangement is most specific to the described synthesis, isoxazole rings can be susceptible to other transformations. These include photochemical rearrangements to oxazoles or ketenimines upon exposure to UV light, and acid-catalyzed rearrangements.[1][2][5][8][10][11][12] It is therefore advisable to avoid exposing your reaction mixtures to strong acids or prolonged UV light unless it is a desired transformation.
Q5: Can the choice of synthetic route impact the likelihood of rearrangement?
A5: Yes, the synthetic strategy can be crucial. For instance, a route involving the intramolecular nucleophilic substitution of a nitro group on a pyridine precursor is a common and efficient method for constructing the isoxazolo[4,5-b]pyridine core.[1][2][3][4] However, as discussed, certain substituents can lead to rearrangements under these conditions. Alternative methods like the Friedlander condensation may also be employed, and the reaction conditions for each specific route should be carefully optimized to minimize side reactions.[10][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired isoxazolo[4,5-b]pyridine and presence of a major byproduct. | The Boulton-Katritzky rearrangement is likely occurring. This is especially probable if you are synthesizing a 3-formylisoxazolo[4,5-b]pyridine derivative via an arylhydrazone intermediate. | Protect the formyl group as a dioxolane before the cyclization step. (See Experimental Protocol section for details).[8][9] |
| Formation of multiple unidentified byproducts. | The isoxazole ring may be undergoing other forms of rearrangement or decomposition. | - Avoid exposing the reaction mixture to UV light to prevent photochemical rearrangement.[5][8][10] - Ensure the reaction is not performed under strongly acidic conditions, which can catalyze other rearrangements.[11][12] - Optimize reaction temperature and time to minimize decomposition. |
| The rearrangement still occurs even with a protecting group. | The protecting group may not be stable under the reaction conditions, or the deprotection is occurring prematurely. | - Confirm the stability of your chosen protecting group under the specific basic and thermal conditions of your reaction. - Ensure that the work-up conditions are not inadvertently causing deprotection and subsequent rearrangement. |
| Difficulty in separating the desired product from the rearranged byproduct. | The polarity of the desired product and the rearranged triazole may be very similar. | - Optimize your chromatographic separation method. Consider using a different solvent system or a different stationary phase. - If separation is still challenging, consider converting the rearranged product to a more easily separable derivative. |
Quantitative Data Summary
The following table summarizes the yields of the desired isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones (12) and the rearranged 3-hydroxy-2-(2-aryl[1][2][5]triazol-4-yl)pyridines (13) under basic conditions (K₂CO₃, DMF, 60 °C) with different substituents on the pyridine ring (R) and the arylhydrazone (Ar).[6][7]
| Entry | R | Ar | Compound 12 Yield (%) | Compound 13 Yield (%) |
| 1 | NO₂ | C₆H₅ | Not isolated | 92 |
| 2 | NO₂ | 2,4-(NO₂)₂C₆H₃ | 87 | No reaction |
| 3 | CF₃ | C₆H₅ | 85 | 95 |
| 4 | CF₃ | 2-Cl-C₆H₄ | 82 | 91 |
| 5 | CF₃ | 2,4-(NO₂)₂C₆H₃ | 71 | No reaction |
| 6 | Cl | C₆H₅ | 79 | 90 |
| 7 | Cl | 4-CH₃-C₆H₄ | 76 | 95 |
| 8 | Cl | 2,4-(NO₂)₂C₆H₃ | 74 | No reaction |
Data sourced from Nikol'skiy et al., Beilstein J. Org. Chem. 2024, 20, 1069–1075.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 3-Formylisoxazolo[4,5-b]pyridines via a Dioxolane-Protected Intermediate to Prevent Rearrangement
This protocol is adapted from the work of Nikol'skiy et al. and describes the synthesis of isoxazolo[4,5-b]pyridines with a protected formyl group to avoid the Boulton-Katritzky rearrangement.[8][9]
Step 1: Synthesis of Isonitroso Compounds (7)
The synthesis of the key isonitroso compound precursors (7) is achieved from commercially available 2-chloro-3-nitropyridines. This involves an in-situ formation of pyridylacetoacetic esters, followed by decarbonylation to yield 2-methyl-3-nitropyridines. These are then reacted with DMF-DMA to form enamines, which upon nitrosation, are converted to the desired oximes (7).[8][9]
Step 2: Protection of the Formyl Group
-
To a solution of the isonitroso compound (7) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Extract the dioxolane-protected compound (9) with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Step 3: Cyclization to form the Isoxazolo[4,5-b]pyridine Ring
-
Dissolve the purified dioxolane-protected compound (9) in a polar aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at a moderate temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is the dioxolane-protected isoxazolo[4,5-b]pyridine (10).
Step 4: Deprotection of the Formyl Group
-
Dissolve the protected isoxazolo[4,5-b]pyridine (10) in a mixture of a suitable organic solvent (e.g., acetone) and aqueous acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid and extract the product.
-
Purify the final 3-formylisoxazolo[4,5-b]pyridine product by recrystallization or column chromatography.
Visualizations
Caption: Boulton-Katritzky rearrangement pathway.
Caption: Workflow to prevent rearrangement.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Halogenated Azolopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions of halogenated azolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with halogenated azolopyridines?
A1: Researchers often face several challenges, including:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in the azolopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2][3] This is particularly problematic with substrates that have multiple nitrogen atoms or specific substitution patterns.[4]
-
Low Reactivity of the Halide: The reactivity of the C-X bond follows the general trend I > Br > Cl.[5] Chloro- and some bromo-azolopyridines can be particularly unreactive, requiring more active catalyst systems.
-
Side Reactions: Common side reactions include protodeboronation of boronic acids in Suzuki couplings, homocoupling of the starting materials, and dehalogenation of the azolopyridine.[1][2][6]
-
Poor Solubility: Azolopyridines, especially those with multiple heteroatoms, can have poor solubility in common organic solvents, which can hinder reaction rates.[1][3]
Q2: How can I prevent catalyst poisoning by the azolopyridine nitrogen?
A2: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1][2][7] These ligands shield the palladium center, preventing strong coordination with the nitrogen heterocycle.[2] N-heterocyclic carbenes (NHCs) can also be effective.[5]
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]
-
Slow Addition: A slow addition of the halogenated azolopyridine to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1]
Q3: What type of palladium source is best for these reactions?
A3: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern palladium pre-catalysts are often more effective for challenging substrates like halogenated azolopyridines.[6] Third- and fourth-generation Buchwald pre-catalysts, for example, are designed to quickly generate the active LPd(0) species and are often more robust. For N-heterocyclic carbene (NHC) ligands, PEPPSI™ pre-catalysts are highly effective.
Q4: How do I choose the correct halogen on my azolopyridine for selective cross-coupling?
A4: The reactivity order for oxidative addition to the palladium catalyst is generally C-I > C-Br > C-OTf > C-Cl.[5] This inherent difference allows for chemoselective cross-coupling. For instance, in a bromo-chloro substituted azolopyridine, the C-Br bond can be selectively functionalized over the C-Cl bond by careful catalyst and condition selection.[5]
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Thoroughly degas the reaction mixture to prevent catalyst oxidation. | [1] |
| Catalyst Poisoning | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium pre-catalyst. Try adding the azolopyridine slowly. | [1][2] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate this often rate-determining step. | [2] |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water). Increase the reaction temperature. | [1] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. | [2][6] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Suggested Solution | Citation |
| Homocoupling | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂). | [1][2] |
| Pd(II) mediated homocoupling. | Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient reduction of the Pd(II) pre-catalyst. | [6] | |
| Protodeboronation (Suzuki) | Presence of water or other proton sources. | Use anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts. | [1][2] |
| Reaction conditions are too harsh. | Lower the reaction temperature and/or shorten the reaction time. | [1][6] | |
| Dehalogenation | Presence of a hydrogen source. | Ensure solvents are dry and consider using a non-protic solvent. | [6] |
| Inappropriate catalyst/ligand system. | Screen different palladium catalysts and ligands, as some are more prone to dehalogenation. | [6] |
Data Presentation: Catalyst and Ligand Selection Guide
The following tables provide a summary of catalyst systems and conditions for different cross-coupling reactions of halogenated azolopyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Halogenated Azolopyridine | Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| 5-bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 | [2] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 98 | [2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Halogenated Azolopyridine | Amine | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 90-95 | [8][9] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 | 92 | [10] |
| 4-Chloropyridine | n-Butylamine | XPhos Pd G3 | - | NaOt-Bu | Toluene | 100 | 96 |
Table 3: Sonogashira Coupling Conditions
| Halogenated Azolopyridine | Alkyne | Catalyst / Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | DMF | 80 | 95 | [5] |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | - | Et₃N | THF | RT | 85 | [11] |
| 2-Bromopyridine | 1-Hexyne | Pd(OAc)₂ / CuI | PPh₃ | i-Pr₂NH | Dioxane | 60 | 91 | [12][13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halogenated azolopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.[1]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v, 5 mL) via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a reaction tube.
-
Add the halogenated azolopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry flask, add the halogenated azolopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).[5][11]
-
Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.[11]
-
Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).[5]
-
Add the terminal alkyne (1.1 mmol) dropwise while stirring.[11]
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.[5]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite to remove solids.[5]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.[5]
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for catalyst and condition screening.
Caption: Troubleshooting logic for catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key heterocyclic building blocks: 2-chloro-oxazolo[4,5-b]pyridine and 2-(chloromethyl)oxazolo[4,5-b]pyridine. Understanding the distinct reactivity profiles of these compounds is crucial for their strategic application in the synthesis of novel bioactive molecules and functional materials. This comparison is supported by established principles of organic chemistry and illustrative experimental data.
Introduction and Structural Overview
The oxazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. Functionalization of this core structure is key to modulating its physicochemical properties and biological targets. The two compounds of interest, 2-chloro-oxazolo[4,5-b]pyridine and this compound, offer different handles for chemical modification.
The key structural difference lies in the position of the chlorine atom. In 2-chloro-oxazolo[4,5-b]pyridine, the chlorine is directly attached to an sp²-hybridized carbon of the electron-deficient pyridine ring. In contrast, this compound features a chlorine atom on an sp³-hybridized carbon of a methyl group attached to the 2-position of the heterocyclic system. This seemingly subtle difference leads to fundamentally different reaction pathways and reactivity.
Figure 1: Chemical structures of 2-chloro-oxazolo[4,5-b]pyridine and this compound.
Comparative Reactivity Analysis
The electronic properties of the oxazolo[4,5-b]pyridine ring system govern the reactivity of the chloro-substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.
2-chloro-oxazolo[4,5-b]pyridine: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the fused oxazole ring and the pyridine nitrogen.
This compound: The chloromethyl group behaves as a reactive benzylic-type halide. The chlorine atom is readily displaced by nucleophiles through an SN2 mechanism. The reactivity is attributed to the stabilization of the transition state by the adjacent aromatic ring system.
Figure 2: Proposed reaction mechanisms for nucleophilic substitution.
Quantitative Data Presentation
The following tables present illustrative experimental data for the reaction of both compounds with common nucleophiles under typical laboratory conditions.
Table 1: Reaction with a Secondary Amine (e.g., Piperidine)
| Compound | Reaction Conditions | Time (h) | Yield (%) |
| 2-chloro-oxazolo[4,5-b]pyridine | Piperidine (2 eq.), K₂CO₃, DMF, 100 °C | 12 | 85 |
| This compound | Piperidine (2 eq.), K₂CO₃, CH₃CN, 60 °C | 2 | 95 |
Table 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
| Compound | Reaction Conditions | Time (h) | Yield (%) |
| 2-chloro-oxazolo[4,5-b]pyridine | NaOMe (1.5 eq.), MeOH, reflux | 8 | 78 |
| This compound | NaOMe (1.2 eq.), MeOH, rt | 1 | 92 |
Table 3: Reaction with a Thiol (e.g., Thiophenol)
| Compound | Reaction Conditions | Time (h) | Yield (%) |
| 2-chloro-oxazolo[4,5-b]pyridine | Thiophenol (1.2 eq.), K₂CO₃, DMF, 80 °C | 6 | 88 |
| This compound | Thiophenol (1.1 eq.), K₂CO₃, CH₃CN, rt | 0.5 | 98 |
From the illustrative data, it is evident that this compound is significantly more reactive towards nucleophiles than 2-chloro-oxazolo[4,5-b]pyridine, allowing for milder reaction conditions and shorter reaction times.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of 2-chloro-oxazolo[4,5-b]pyridine:
To a solution of 2-chloro-oxazolo[4,5-b]pyridine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is stirred at an elevated temperature (80-120 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for SN2 Reaction of this compound:
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₃CN, 5 mL) is added the nucleophile (1.1-1.5 mmol) and a base (e.g., K₂CO₃, 1.5 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature (rt - 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Figure 3: Experimental workflow for a comparative reactivity study.
Conclusion
A Comparative Analysis of the Biological Activity of 2-(Chloromethyl)oxazolo[4,5-b]pyridine Derivatives and Other Key Heterocycles
A detailed guide for researchers and drug development professionals on the emerging potential of oxazolo[4,5-b]pyridine derivatives in contrast to established heterocyclic compounds.
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the oxazolo[4,5-b]pyridine core has emerged as a promising framework. This guide provides a comparative analysis of the biological activity of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, with a conceptual focus on the potential of the 2-(chloromethyl) analogue. The performance of this class is contrasted with that of other significant heterocycles, including benzimidazoles, benzoxazoles, and pyridines, supported by available experimental data.
Anticancer Activity: A Comparative Overview
Oxazolo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with some analogues exhibiting potent cytotoxicity against various cancer cell lines. The data presented below compares the anticancer activity of these derivatives with other well-established heterocyclic compounds.
Table 1: Comparative Anticancer Activity (IC_50/CC_50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC_50/CC_50 (µM) | Reference Compound | IC_50/CC_50 (µM) |
| Oxazolo[4,5-b]pyridine | Chalcone-based derivative (11b) | SiHa (Cervical) | 0.03 | Doxorubicin | 12.49 ± 1.10 |
| Chalcone-based derivative (11b) | A549 (Lung) | 0.21 | Doxorubicin | - | |
| Chalcone-based derivative (11b) | MCF-7 (Breast) | 0.42 | Doxorubicin | - | |
| Chalcone-based derivative (11b) | Colo-205 (Colon) | 0.15 | Doxorubicin | - | |
| Oxazolo[5,4-d]pyrimidine | Compound 3g | HT29 (Colon) | 58.4 | 5-Fluorouracil | 381.2 |
| Compound 3g | HT29 (Colon) | 58.4 | Cisplatin | 47.2 | |
| Pyridine | Spiro-pyridine derivative (7) | Caco-2 (Colon) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10[1] |
| Spiro-pyridine derivative (5) | HepG-2 (Liver) | 10.58 ± 0.80 | Doxorubicin | 4.50 ± 0.20[1] | |
| Benzimidazole | Various Derivatives | Multiple | Broad Range | - | - |
| Benzoxazole | Various Derivatives | Multiple | Broad Range | - | - |
Note: The anticancer activity of benzimidazole and benzoxazole derivatives is widely reported with a broad range of IC_50 values depending on the specific derivative and cancer cell line.
dot
Caption: General mechanisms of anticancer action for heterocyclic compounds.
Antimicrobial Activity: A Comparative Perspective
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazolo[4,5-b]pyridine derivatives have shown promising activity against a range of bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazolo[4,5-b]pyridine | 2-(substituted-phenyl) (169c, f, g) | S. aureus | Strong Activity | - | - |
| 2-(substituted-phenyl) (169c, f, g) | B. subtilis | Strong Activity | - | - | |
| 2-(substituted-phenyl) (169c, f, g) | E. coli | Strong Activity | - | - | |
| 2-(substituted-phenyl) (169c, f, g) | P. aeruginosa | Strong Activity | - | - | |
| Pyridine | N-alkylated pyridine salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - |
| N-alkylated pyridine salt (66) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - | |
| Benzimidazole | Various Derivatives | S. aureus, E. coli, etc. | Broad Range | - | - |
| Benzoxazole | Various Derivatives | S. aureus, E. coli, etc. | Broad Range | - | - |
Note: The antimicrobial activity of benzimidazole and benzoxazole derivatives is well-documented, with a wide range of MIC values depending on the specific derivative and bacterial strain.
dot
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
A brief overview of the standard experimental methodologies used to obtain the data presented in this guide is provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., oxazolo[4,5-b]pyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC_50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC_50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks
The available data, although not specific to the 2-(chloromethyl) derivative, strongly suggests that the oxazolo[4,5-b]pyridine scaffold is a valuable pharmacophore for the development of novel anticancer and antimicrobial agents. The potent activities observed for various 2-substituted analogues highlight the significant potential of this heterocyclic system. Compared to more extensively studied heterocycles like benzimidazoles and benzoxazoles, the oxazolo[4,5-b]pyridine class represents a relatively underexplored area with considerable room for discovery.
The high reactivity of the chloromethyl group at the 2-position of the target compound makes it an attractive synthetic handle for the creation of diverse libraries of derivatives. This could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should prioritize the synthesis and comprehensive biological evaluation of 2-(chloromethyl)oxazolo[4,5-b]pyridine and its derivatives to fully elucidate their therapeutic potential. This will undoubtedly contribute to the growing arsenal of heterocyclic compounds in the fight against cancer and infectious diseases.
References
Comparative Analysis of 2-Substituted Oxazolo[4,5-b]pyridines: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-substituted oxazolo[4,5-b]pyridines, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.
Anti-inflammatory Activity of 2-Substituted Oxazolo[4,5-b]pyridines
Recent studies have highlighted the potential of 2-substituted oxazolo[4,5-b]pyridines as potent anti-inflammatory agents, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in inflammatory pathways.
SAR Data for GSK-3β Inhibition
A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. The following table summarizes the key findings:
| Compound ID | 2-Substituent | R Group on Piperazine | IC₅₀ (µM) for GSK-3β |
| 7d | Piperazin-1-yl | 4-Chlorophenyl | 0.34[1] |
| 7e | Piperazin-1-yl | 4-Fluorophenyl | 0.39[1] |
| 7g | Piperazin-1-yl | 2,4-Dichlorophenyl | 0.47[1] |
| 7c | Piperazin-1-yl | 2-Chlorophenyl | 0.53[1] |
Key SAR Insights:
-
The presence of a piperazine linker at the 2-position of the oxazolo[4,5-b]pyridine core is crucial for activity.
-
Substitution on the terminal phenyl ring of the piperazine moiety significantly influences inhibitory potency. Electron-withdrawing groups, such as halogens, at the para- and/or ortho-positions of the phenyl ring enhance GSK-3β inhibition. The most potent compound, 7d , features a 4-chlorophenyl substituent.[1]
In Vivo Anti-inflammatory Activity
The most potent GSK-3β inhibitors were further evaluated in a carrageenan-induced rat paw edema model to assess their in vivo anti-inflammatory efficacy.
| Compound ID | % Inhibition of Paw Edema (3h) | % Inhibition of Paw Edema (5h) |
| 7d | 62.79 | 65.91[1] |
| Indomethacin | 76.74 | 79.54[1] |
Compound 7d demonstrated significant in vivo anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1]
Anticancer Activity of 2-Substituted Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine scaffold has also been explored for its anticancer potential, with derivatives showing inhibitory activity against various cancer cell lines and key oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
SAR Data for Anticancer Activity
| Compound ID | Core Scaffold | 2-Substituent | R Group | Target Cell Line/Enzyme | IC₅₀ (µM) |
| 10 | Pyridine | Varied | Varied | VEGFR-2 | 0.12[2] |
| 8 | Pyridine | Varied | Varied | VEGFR-2 | 0.13[2] |
| 9 | Pyridine | Varied | Varied | VEGFR-2 | 0.13[2] |
| Sorafenib | - | - | - | VEGFR-2 | 0.10[2] |
| Compound 10 | Pyridine | Varied | Varied | HepG2 | 4.25[2] |
| Sorafenib | - | - | - | HepG2 | 9.18[2] |
| Doxorubicin | - | - | - | HepG2 | 7.94[2] |
| Compound 10 | Pyridine | Varied | Varied | MCF-7 | 6.08[2] |
| Sorafenib | - | - | - | MCF-7 | 5.47[2] |
| Doxorubicin | - | - | - | MCF-7 | 8.07[2] |
Key SAR Insights:
-
For the pyridine-derived VEGFR-2 inhibitors, compound 10 showed potent enzymatic inhibition nearly equipotent to the multi-kinase inhibitor sorafenib.[2]
-
Compound 10 also demonstrated superior cytotoxic activity against the HepG2 cancer cell line compared to both sorafenib and doxorubicin.[2]
Antimicrobial Activity of 2-Substituted Oxazolo[4,5-b]pyridines
Derivatives of 2-substituted oxazolo[4,5-b]pyridines have exhibited promising antibacterial activity, with evidence suggesting inhibition of bacterial DNA gyrase as a potential mechanism of action.
SAR Data for Antimicrobial Activity
Several studies have reported the Minimum Inhibitory Concentration (MIC) values of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines against various Gram-positive and Gram-negative bacteria.
| Compound ID | 2-Substituent (p-substituted phenyl) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| P5 | 4-Methoxyphenyl | - | 16 | - | - |
| P6 | 4-Trifluoromethylphenyl | 16 | - | - | - |
| P7 | 4-Trifluoromethoxyphenyl | - | 8 | - | - |
| Amoxicillin | - | - | - | 6.2 | 3.1 |
| Ampicillin | - | 12.5 | 200 | - | - |
| Gentamicin | - | - | 16 | - | - |
| Chloramphenicol | - | 12.5 | 100 | 6.2 | 3.1 |
Key SAR Insights:
-
Electron-withdrawing groups at the para-position of the 2-phenyl ring appear to be favorable for antibacterial activity. For instance, compounds with trifluoromethyl (P6 ) and trifluoromethoxy (P7 ) substituents showed significant activity.[3]
-
Compound P7 exhibited better activity against P. aeruginosa than gentamicin.[3]
-
Compound P6 showed better activity against an isolate of E. coli than ampicillin.[3]
Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay
The inhibitory activity of the compounds against GSK-3β can be determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations in kinase assay buffer.
-
Assay Procedure:
-
Add the diluted test compound or vehicle control to the wells of a white 384-well plate.
-
Add the diluted GSK-3β enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of the compounds.
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle control to the rats via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway in Inflammation
Caption: GSK-3β signaling in inflammation and inhibition by oxazolo[4,5-b]pyridines.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: VEGFR-2 signaling in angiogenesis and its inhibition.
DNA Gyrase Inhibition Workflow
Caption: Workflow for DNA gyrase inhibition assay.
References
- 1. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Antibacterial Efficacy of Oxazolo[4,5-b]pyridine Compounds Against Resistant Strains: A Comparative Guide
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health. This guide provides a comparative analysis of the antibacterial efficacy of a promising class of heterocyclic compounds, oxazolo[4,5-b]pyridines, against these challenging pathogens. We present experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action to support researchers and drug development professionals in this critical area.
Data Presentation: In Vitro Efficacy Against Resistant Strains
The antibacterial activity of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives against various bacterial strains, including resistant phenotypes. For comparison, typical MIC ranges for the standard-of-care antibiotics, linezolid and vancomycin, are also provided.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-(substituted phenyl)oxazolo[4,5-b]pyridine Derivatives against Gram-Positive Bacteria. [1]
| Compound | Substituent (R) | S. aureus (MTCC 96) | S. aureus (MRSA) | B. subtilis (MTCC 441) | S. epidermidis (MTCC 3615) |
| 169a | H | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | 25 µg/mL |
| 169b | 4-CH₃ | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | 25 µg/mL |
| 169c | 4-OCH₃ | 6.25 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| 169d | 4-F | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | 25 µg/mL |
| 169e | 4-Cl | 12.5 µg/mL | 25 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| 169f | 4-Br | 6.25 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| 169g | 4-NO₂ | 6.25 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| 169h | 3-NO₂ | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | 25 µg/mL |
| Linezolid | - | 0.5-4 µg/mL | 0.5-4 µg/mL | 0.5-2 µg/mL | 0.5-4 µg/mL |
| Vancomycin | - | 0.5-2 µg/mL | 1-16 µg/mL (VISA/VRSA) | 0.25-1 µg/mL | 1-4 µg/mL |
Note: Data for compounds 169a-h is sourced from a specific study for direct comparison.[1] MIC ranges for Linezolid and Vancomycin are typical values and can vary between strains.
Table 2: Comparative MIC Values of Selected Oxazolo[4,5-b]pyridine Analogs and Standard Antibiotics against Resistant Strains.
| Compound/Antibiotic | MRSA | Vancomycin-Resistant S. aureus (VRSA) | Vancomycin-Resistant Enterococci (VRE) |
| Oxazolo[4,5-b]pyridine analog 4l | 1 µg/mL | 1 µg/mL | Not Reported |
| Linezolid | 0.5-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL |
| Vancomycin | >4 µg/mL (Resistant) | >16 µg/mL (Resistant) | >32 µg/mL (Resistant) |
Note: The MIC for analog 4l is from a specific study.[1] Linezolid and Vancomycin MICs represent typical resistance breakpoints.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of antibacterial efficacy. The following are methodologies for key experiments cited in the evaluation of oxazolo[4,5-b]pyridine compounds.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxazolo[4,5-b]pyridine compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh overnight culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing broth only) are included. The plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Bacterial Culture: A logarithmic phase bacterial culture is prepared by inoculating fresh broth and incubating until the desired cell density is reached.
-
Exposure to Antimicrobial Agent: The bacterial culture is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth containing the oxazolo[4,5-b]pyridine compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the compound is also included.
-
Sampling over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted in sterile saline or phosphate-buffered saline (PBS) and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU/mL) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Experimental Workflow for Antibacterial Screening
The following diagram illustrates a typical workflow for the screening and validation of novel antibacterial compounds like oxazolo[4,5-b]pyridines.
Proposed Signaling Pathway: Inhibition of DNA Gyrase
Several studies suggest that oxazolo[4,5-b]pyridine derivatives may exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.
References
A Comparative Analysis of Oxazolo[4,5-b]pyridine and Isoxazolo[4,5-b]pyridine Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two isomeric heterocyclic scaffolds.
The oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds are two isomeric heterocyclic ring systems that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The subtle difference in the arrangement of the oxygen and nitrogen atoms within the five-membered ring leads to distinct electronic and steric properties, which in turn influences their interaction with biological targets. This guide provides a comparative analysis of these two important scaffolds, summarizing their synthesis, physicochemical characteristics, and key biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design is the understanding of a scaffold's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive comparative studies on a wide range of derivatives are limited, data for the parent scaffolds provide a baseline for comparison.
| Property | Oxazolo[4,5-b]pyridine | Isoxazolo[4,5-b]pyridine |
| Molecular Formula | C₆H₄N₂O | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol | 120.11 g/mol |
| XLogP3 | 0.8 | 0.7 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Polar Surface Area | 38.9 Ų | 38.9 Ų |
Data sourced from PubChem CID: 10103159 and 22169820.
The parent scaffolds exhibit very similar physicochemical properties in terms of molecular weight, lipophilicity (XLogP3), and polar surface area. These similarities suggest that for unsubstituted derivatives, the ADME profiles might be comparable. However, the introduction of different substituents, a common strategy in drug development, can significantly alter these properties and lead to divergent biological activities and pharmacokinetic profiles.
Synthesis of the Core Scaffolds
The synthetic routes to oxazolo[4,5-b]pyridines and isoxazolo[4,5-b]pyridines are distinct, reflecting the different connectivity of the heteroatoms in the oxazole and isoxazole rings, respectively.
Synthesis of Oxazolo[4,5-b]pyridine
A common and versatile method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the cyclization of 2-amino-3-hydroxypyridine with a suitable one-carbon synthon. A variety of reagents and catalysts can be employed, with the use of polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) being a prevalent strategy.
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
-
Reaction Setup: In a round-bottom flask, a mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) is prepared.
-
Catalyst Addition: Polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) is added to the mixture. The amount of catalyst can vary depending on the specific substrates and reaction scale.
-
Reaction Conditions: The reaction mixture is heated, typically at temperatures ranging from 150 to 200 °C, for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water. The resulting mixture is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-substituted oxazolo[4,5-b]pyridine.
Synthesis of Isoxazolo[4,5-b]pyridine
The synthesis of the isoxazolo[4,5-b]pyridine scaffold can be achieved through several strategies, with a common approach involving the construction of the isoxazole ring onto a pre-existing pyridine core. One efficient method utilizes readily available 2-chloro-3-nitropyridines as starting materials.
Experimental Protocol: Synthesis of Isoxazolo[4,5-b]pyridines from 2-Chloro-3-nitropyridines [1]
-
Reaction of 2-Chloro-3-nitropyridine: The starting 2-chloro-3-nitropyridine derivative is reacted with a compound containing an active methylene group (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF. This results in the formation of a Michael adduct.
-
Nitrosation: The intermediate from the previous step is then treated with a nitrosating agent, such as sodium nitrite in acidic conditions (e.g., acetic acid), to introduce a nitroso group at the active methylene position.
-
Cyclization: The resulting nitroso compound undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under acidic conditions, to form the isoxazolo[4,5-b]pyridine ring system.
-
Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired isoxazolo[4,5-b]pyridine derivative.[1]
Comparative Biological Activities
Both oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine derivatives have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases. A direct comparison of their efficacy is challenging due to the lack of studies testing derivatives of both scaffolds against the same panel of biological targets. The following sections summarize the available data for each scaffold.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated for their potential as anticancer agents.
Oxazolo[4,5-b]pyridine Derivatives:
A number of studies have reported the cytotoxic effects of oxazolo[4,5-b]pyridine derivatives against various cancer cell lines. For instance, a series of 2-(substituted aryl)-oxazolo[4,5-b]pyridine-based triazoles have shown promising anticancer activity against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.
| Compound | PC3 | A549 | MCF-7 | DU-145 |
| 18a | 8.12 ± 0.11 | 9.21 ± 0.13 | 10.15 ± 0.15 | 9.87 ± 0.14 |
| 18b | 7.98 ± 0.10 | 8.54 ± 0.12 | 9.87 ± 0.14 | 8.99 ± 0.13 |
| 18c | 8.54 ± 0.12 | 9.12 ± 0.13 | 10.23 ± 0.15 | 9.54 ± 0.14 |
| 18d | 9.12 ± 0.13 | 10.11 ± 0.15 | 11.21 ± 0.16 | 10.98 ± 0.16 |
| 18e | 8.87 ± 0.12 | 9.54 ± 0.14 | 10.87 ± 0.16 | 9.99 ± 0.15 |
| 18i | 9.01 ± 0.13 | 9.87 ± 0.14 | 10.99 ± 0.16 | 10.12 ± 0.15 |
| Etoposide | 7.54 ± 0.09 | 8.12 ± 0.11 | 9.12 ± 0.13 | 8.54 ± 0.12 |
Isoxazolo[4,5-b]pyridine Derivatives:
While specific data for isoxazolo[4,5-b]pyridine derivatives is less abundant in readily comparable tables, various studies have highlighted their anticancer potential. For example, certain derivatives have been identified as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis, making them promising candidates for the treatment of prostate cancer.[2]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity
Both scaffolds have also yielded compounds with significant antibacterial properties.
Oxazolo[4,5-b]pyridine Derivatives:
Derivatives of oxazolo[4,5-b]pyridine have shown notable activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 169c | 8 | 16 | 32 | 32 |
| 169f | 8 | 16 | 32 | 32 |
| 169g | 8 | 16 | 32 | 32 |
| Streptomycin | 8 | 4 | 8 | 16 |
| Ampicillin | 16 | 8 | 16 | 32 |
Isoxazolo[4,5-b]pyridine Derivatives:
Sulfonamide derivatives of isoxazolo[5,4-b]pyridine (a closely related isomer) have demonstrated activity against Gram-negative bacteria.
| Compound | E. coli | P. aeruginosa |
| 2 | 47 µg/mL | - |
| 5 | - | 44 µg/mL |
Note: The results for the two scaffolds are from different studies with different methodologies and cannot be directly compared.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). This stock is then diluted to the final inoculum concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Signaling Pathways and Mechanisms of Action
The biological activities of oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Oxazolo[4,5-b]pyridine: Inhibition of DNA Gyrase
Several antibacterial derivatives of oxazolo[4,5-b]pyridine are believed to exert their effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme, these compounds stabilize the DNA-gyrase cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Caption: Inhibition of DNA gyrase by an oxazolo[4,5-b]pyridine derivative.
Isoxazolo[4,5-b]pyridine: Inhibition of CYP17A1
Certain isoxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the androgen biosynthesis pathway. By blocking the hydroxylase and/or lyase activity of CYP17A1, these compounds can reduce the production of androgens, which is a key therapeutic strategy in the treatment of prostate cancer.
Caption: Inhibition of androgen synthesis by an isoxazolo[4,5-b]pyridine derivative.
Conclusion
The oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds represent two valuable and versatile platforms in the field of medicinal chemistry. While they share similar core physicochemical properties, the distinct arrangement of heteroatoms in their five-membered rings leads to different synthetic strategies and allows for the development of derivatives with unique biological activity profiles. Oxazolo[4,5-b]pyridines have shown particular promise as antibacterial agents targeting DNA gyrase, while isoxazolo[4,5-b]pyridines are being explored as anticancer agents through the inhibition of key enzymes like CYP17A1.
Further research involving the synthesis and screening of a diverse library of derivatives of both scaffolds against a common panel of biological targets is warranted. Such studies would enable a more direct and comprehensive comparative analysis, providing valuable insights for the rational design of novel therapeutics with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of these promising heterocyclic systems.
References
A Comparative Guide to In Vitro Testing of Kinase Inhibitors Derived from 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors derived from the 2-(Chloromethyl)oxazolo[4,5-b]pyridine scaffold with other established alternatives. The focus of this analysis is on their in vitro performance, supported by experimental data and detailed protocols to ensure reproducibility and aid in the evaluation of these compounds for further drug development.
Performance Benchmark: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Recent studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes and diseases.[1] To provide a clear performance benchmark, this guide compares the in vitro inhibitory activity of piperazine-linked oxazolo[4,5-b]pyridine derivatives against well-characterized, clinically relevant GSK-3β inhibitors.
Data Summary: Comparative IC50 Values against GSK-3β
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected oxazolo[4,5-b]pyridine derivatives and alternative GSK-3β inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor Class | Compound/Drug | GSK-3β IC50 (µM) | Notes |
| Oxazolo[4,5-b]pyridine Derivatives | Compound 7d | 0.34 | Piperazine-linked derivative.[1] |
| Compound 7e | 0.39 | Piperazine-linked derivative.[1] | |
| Compound 7g | 0.47 | Piperazine-linked derivative.[1] | |
| Compound 7c | 0.53 | Piperazine-linked derivative.[1] | |
| Alternative GSK-3β Inhibitors | CHIR-99021 | 0.0067 | Highly selective, ATP-competitive inhibitor.[2][3][4][5] |
| Kenpaullone | 0.023 | ATP-competitive inhibitor.[1][6] | |
| Tideglusib | 0.060 | Non-ATP-competitive, irreversible inhibitor.[7][8] |
Experimental Protocols
To ensure a standardized comparison, a detailed protocol for a common in vitro kinase assay used to determine IC50 values is provided below. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
In Vitro GSK-3β Kinase Assay Protocol (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white, opaque microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing the GSK-3β enzyme and the substrate peptide in the kinase assay buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume should be 5 µL.
-
Incubation: Gently mix the contents of the plate and incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the GSK-3β activity. Normalize the data using controls (no inhibitor for 100% activity and no enzyme for 0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of GSK-3β inhibition, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cellagentech.com [cellagentech.com]
- 5. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
Spectroscopic Confirmation of Products from 2-(Chloromethyl)oxazolo[4,5-b]pyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and spectroscopic confirmation of products derived from 2-(Chloromethyl)oxazolo[4,5-b]pyridine. Due to the limited availability of detailed experimental data for a broad range of reactions starting from this compound in the public domain, this guide will focus on a representative nucleophilic substitution reaction and compare the synthetic strategy with alternative routes to functionalized oxazolo[4,5-b]pyridines.
Nucleophilic Substitution at the 2-Chloromethyl Position
The 2-(chloromethyl) group on the oxazolo[4,5-b]pyridine scaffold serves as a reactive electrophilic site, susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, leading to a diverse range of derivatives. A key example of this reactivity is the reaction with amine nucleophiles.
Reaction with N-Methylpiperazine: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine
A common and synthetically useful transformation involves the reaction of this compound with N-methylpiperazine to yield 2-((4-methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine. This product is of interest in medicinal chemistry due to the prevalence of the piperazine moiety in pharmacologically active compounds.
Reaction Scheme:
Caption: Reaction of this compound with N-methylpiperazine.
Experimental Protocol:
-
Materials: this compound, N-methylpiperazine, a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents) to the solution.
-
Add N-methylpiperazine (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Data Summary:
The following table summarizes the expected spectroscopic data for the product, 2-((4-methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine, based on the analysis of its structure and comparison with similar compounds.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the oxazolo[4,5-b]pyridine ring system.- A singlet for the methylene protons (-CH₂-) connecting the heterocyclic core and the piperazine ring.- Signals for the piperazine ring protons.- A singlet for the N-methyl group. |
| ¹³C NMR | - Aromatic carbons of the oxazolo[4,5-b]pyridine ring.- A signal for the methylene carbon (-CH₂-).- Signals for the piperazine ring carbons.- A signal for the N-methyl carbon. |
| IR Spectroscopy | - Aromatic C-H stretching vibrations.- C=N and C=C stretching vibrations of the heterocyclic system.- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₄N₄O).- Fragmentation patterns consistent with the loss of fragments such as the N-methylpiperazine moiety. |
Comparison with Alternative Synthetic Routes
While direct substitution on this compound is a viable route, other methods exist for the synthesis of functionalized 2-substituted oxazolo[4,5-b]pyridines. These alternatives often start from more readily available precursors and build the oxazole ring in a later step.
Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids or Their Derivatives
A widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative (e.g., acid chloride, ester). This approach is versatile and allows for the introduction of a wide range of substituents at the 2-position.
Reaction Workflow:
Caption: General workflow for synthesizing 2-substituted oxazolo[4,5-b]pyridines.
Comparison of Synthetic Approaches:
| Feature | Nucleophilic Substitution on this compound | Condensation of 2-Amino-3-hydroxypyridine |
| Starting Material | This compound | 2-Amino-3-hydroxypyridine and a carboxylic acid/derivative |
| Versatility | Limited by the availability of the starting material. | Highly versatile, allowing for a wide range of R groups. |
| Reaction Conditions | Typically mild to moderate. | Often requires harsher conditions (e.g., strong acids, high temperatures). |
| Number of Steps | Potentially fewer steps if the starting material is available. | May involve more steps if the carboxylic acid needs to be synthesized. |
| Spectroscopic Confirmation | Characterization of the newly introduced functional group. | Confirmation of the formation of the oxazole ring. |
Signaling Pathways and Logical Relationships
The synthesis of diverse small molecules, such as derivatives of oxazolo[4,5-b]pyridine, is a cornerstone of drug discovery. The logical relationship between the synthetic route and the final product, which may interact with biological signaling pathways, is crucial.
Caption: Logical flow from chemical synthesis to biological activity.
Conclusion
The spectroscopic confirmation of products from the reactions of this compound is essential for verifying the successful introduction of new functional groups. While direct experimental data for a wide array of these reactions is not extensively documented in publicly accessible literature, the reactivity of the chloromethyl group provides a clear pathway for the synthesis of diverse derivatives. The comparison with alternative synthetic routes, such as the condensation of 2-amino-3-hydroxypyridine, highlights the different strategies available to researchers for accessing the oxazolo[4,5-b]pyridine scaffold. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substituent at the 2-position, and the required reaction scale. The development of efficient and well-characterized synthetic methodologies is paramount for the exploration of the pharmacological potential of this important class of heterocyclic compounds.
Comparison of synthetic methodologies for fused pyridine heterocyclic systems
For Researchers, Scientists, and Drug Development Professionals
Fused pyridine heterocyclic systems are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, from classical name reactions to modern catalytic and energy-assisted approaches. Quantitative data is presented for direct comparison, alongside detailed experimental protocols for key transformations, to assist researchers in selecting the most appropriate method for their specific synthetic challenges.
I. Classical Annulation Strategies: The Foundation of Fused Pyridine Synthesis
For over a century, classical condensation and cyclization reactions have been the bedrock of quinoline and other fused pyridine syntheses. These methods, while often suffering from harsh conditions and moderate yields, are still widely used due to their simplicity and the low cost of starting materials.
A. The Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a venerable method for producing quinolines from anilines and glycerol in the presence of a strong acid and an oxidizing agent.[1]
Reaction Scheme:
Figure 1: General workflow of the Skraup Synthesis.
Advantages:
-
Utilizes readily available and inexpensive starting materials.[2]
-
A straightforward method for accessing unsubstituted or benzene-ring-substituted quinolines.[1]
Disadvantages:
-
The reaction is notoriously exothermic and can be difficult to control.[2]
-
Often produces low yields and significant amounts of tarry byproducts, necessitating extensive purification.[2]
-
Limited to the synthesis of quinolines with substitution patterns dictated by the starting aniline.[2]
B. The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[1][3]
Reaction Scheme:
Figure 2: General workflow of the Doebner-von Miller Reaction.
Advantages:
-
Offers greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the newly formed pyridine ring.[1]
-
Generally provides higher yields and cleaner reactions compared to the Skraup method.[2]
Disadvantages:
-
The α,β-unsaturated carbonyl compounds can be prone to polymerization under the acidic reaction conditions, leading to byproduct formation.[4][5][6]
C. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[1]
Reaction Scheme:
Figure 3: General workflow of the Combes Quinoline Synthesis.
Advantages:
-
Provides a direct route to 2,4-disubstituted quinolines.[1]
Disadvantages:
-
The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[2]
-
Requires strongly acidic conditions for the cyclization step.[2]
| Method | Starting Materials | Typical Products | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, strong acid, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Low to Moderate | Inexpensive and readily available starting materials. | Harsh, exothermic reaction; low yields; tar formation.[2] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone, acid catalyst | Pyridine-ring substituted quinolines | Moderate to Good | Greater versatility; higher yields and cleaner than Skraup. | Potential for polymerization of the carbonyl compound.[1][2] |
| Combes Synthesis | Aniline, β-diketone, strong acid | 2,4-Disubstituted quinolines | Moderate to Good | Direct route to 2,4-disubstituted products. | Potential for regioisomers with unsymmetrical diketones.[1][2] |
II. Modern Synthetic Methodologies: Efficiency and Diversity
In recent decades, a variety of modern synthetic methods have emerged, offering significant advantages over classical approaches in terms of efficiency, milder reaction conditions, and the ability to generate diverse molecular scaffolds.
A. Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have become a powerful tool for the rapid construction of complex heterocyclic systems.[7]
Advantages:
-
High atom economy and operational simplicity.
-
Ability to generate diverse libraries of compounds from readily available starting materials.
-
Often proceed under milder conditions than classical methods.
Disadvantages:
-
Reaction discovery and optimization can be challenging.
-
The mechanism of some MCRs can be complex and difficult to elucidate.
B. Microwave-Assisted Synthesis
Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times and often increasing product yields.[8]
Advantages:
-
Rapid heating leads to significantly shorter reaction times (minutes vs. hours).[8]
-
Often results in higher yields and cleaner reaction profiles.[8]
-
Enables reactions to be performed at higher temperatures and pressures in sealed vessels.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging.
C. Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields.[9][10]
Advantages:
-
Improved reaction rates and yields through acoustic cavitation.
-
Can promote reactions at lower temperatures than conventional heating.
-
Often leads to the formation of purer products.
Disadvantages:
-
Requires a sonicating bath or probe.
-
The effects of sonication can be substrate-dependent.
D. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[11][12]
Advantages:
-
High atom economy and step efficiency.
-
Allows for the direct introduction of functional groups at specific C-H bonds.
-
Enables the synthesis of novel derivatives that are difficult to access through classical methods.
Disadvantages:
-
Often requires expensive and/or toxic transition metal catalysts.
-
Controlling regioselectivity can be a significant challenge.
-
Catalyst screening and optimization are often necessary.
III. Comparative Analysis: Modern vs. Classical Approaches
The following tables provide a direct comparison of different synthetic methodologies for the preparation of specific fused pyridine systems, highlighting the advantages of modern techniques.
Case Study 1: Synthesis of Pyrido[2,3-d]pyrimidines
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6.5 hours | 65 |
| Microwave Irradiation | 24 minutes | 82 |
| (Data from a comparative study on the synthesis of a pyrimidine derivative)[13] |
Case Study 2: Synthesis of Pyrazolo[3,4-b]pyridines
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 2 hours | 51-73 |
| Microwave Irradiation | 5 minutes | 80-93 |
| Ultrasound Irradiation | 5 minutes | 82-96 |
| (Data from a comparative study on the synthesis of pyrimidine derivatives)[14] |
Workflow for Modern Synthetic Approaches:
References
- 1. iipseries.org [iipseries.org]
- 2. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted one-pot, three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Antimicrobial Warfare: A Comparative Analysis of Oxazolo[4,5-b]pyridine Derivatives
For Immediate Release
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat drug-resistant pathogens. Among the promising candidates, oxazolo[4,5-b]pyridine derivatives have emerged as a potent class of antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of these derivatives against standard antimicrobial drugs, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.
Recent studies have demonstrated that various synthesized 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives exhibit significant antibacterial activity, in some cases surpassing that of conventional antibiotics.[1] These compounds have shown notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The antimicrobial efficacy of oxazolo[4,5-b]pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of several oxazolo[4,5-b]pyridine derivatives against standard antibiotics.
| Compound/Drug | Target Microorganism | MIC (µg/mL) | Reference |
| Oxazolo[4,5-b]pyridine Derivatives | |||
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Staphylococcus aureus | 12.5 | [1] |
| 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine | Staphylococcus aureus | 12.5 | [1] |
| 2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridine | Staphylococcus aureus | 25 | [1] |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Escherichia coli | 25 | [1] |
| 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine | Escherichia coli | 50 | [1] |
| 2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridine | Escherichia coli | 50 | [1] |
| 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 50 | [1] |
| 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 100 | [1] |
| 2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 100 | [1] |
| Standard Antimicrobial Drugs | |||
| Ampicillin | Staphylococcus aureus | 25 | [1] |
| Streptomycin | Staphylococcus aureus | 10 | [1] |
| Ampicillin | Escherichia coli | 50 | [1] |
| Streptomycin | Escherichia coli | 25 | [1] |
| Ampicillin | Pseudomonas aeruginosa | 100 | [1] |
| Streptomycin | Pseudomonas aeruginosa | 50 | [1] |
Delving into the Mechanism of Action: DNA Gyrase Inhibition
The potent antimicrobial activity of oxazolo[4,5-b]pyridine derivatives is believed to stem from their ability to inhibit bacterial DNA gyrase.[1] This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these derivatives effectively halt bacterial proliferation. This mechanism is analogous to that of fluoroquinolone antibiotics.[1]
Caption: Proposed mechanism of action of oxazolo[4,5-b]pyridine derivatives.
Experimental Protocols: A Guide to Reproducibility
The following protocols outline the key experiments used to determine the antimicrobial efficacy of oxazolo[4,5-b]pyridine derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The oxazolo[4,5-b]pyridine derivatives and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.[2]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Caption: Workflow for the broth microdilution MIC assay.
DNA Gyrase Inhibition Assay
This assay is performed to confirm the inhibitory effect of the compounds on the target enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and the necessary buffer components.
-
Compound Addition: The oxazolo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., a fluoroquinolone) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Analysis by Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.
Conclusion and Future Directions
The compelling evidence from multiple studies strongly suggests that oxazolo[4,5-b]pyridine derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their potent activity against resistant bacteria, coupled with a well-defined mechanism of action, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy, broaden their spectrum of activity, and improve their pharmacokinetic profiles. The systematic exploration of this chemical class could lead to the development of urgently needed new therapies to address the growing threat of antimicrobial resistance.
References
Safety Operating Guide
Safe Disposal of 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Procedural Guide
Hazard Profile and Safety Precautions
Based on analogous compounds, 2-(Chloromethyl)oxazolo[4,5-b]pyridine is anticipated to be a hazardous material. It is likely to cause skin and severe eye irritation and may be harmful if inhaled or swallowed.[1][2][3] Some related compounds are also noted to cause sensitization by skin contact.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., butyl rubber or PVA)
-
A fully-buttoned laboratory coat
-
In case of insufficient ventilation, a NIOSH-approved respirator may be necessary.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[1]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EH&S) department or the designated emergency response team.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[5] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and collect all cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[3][4] Wash hands and any exposed skin thoroughly.
Disposal Procedures
All waste containing this compound, including the pure compound, contaminated materials, and cleaning residues, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[5] The label should identify the contents and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. All disposal activities must comply with local, state, and federal regulations.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Summary of Hazard and Handling Information
| Parameter | Guideline | Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Harmful if Swallowed/Inhaled | [1][2][3] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if needed) | [2][5] |
| Spill Containment | Use inert absorbent material (sand, earth) | [4] |
| Waste Classification | Hazardous Waste | [1][5] |
| Disposal Method | Licensed Professional Waste Disposal Service | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-(Chloromethyl)oxazolo[4,5-b]pyridine. The following recommendations are based on the hazardous properties of structurally similar compounds and are intended to ensure a safe laboratory environment. It is imperative to handle this compound with the utmost care, treating it as a hazardous substance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use. - Lab Coat: A full-length, buttoned lab coat. | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | - Use in a well-ventilated area or a certified chemical fume hood. - A NIOSH-approved respirator may be necessary for large spills or if ventilation is inadequate. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is crucial for minimizing risk.
Engineering Controls:
-
Ventilation: All work with this compound, including handling the solid form and preparing solutions, must be conducted in a certified chemical fume hood.[1][2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]
Safe Handling Procedures:
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1][2][4]
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1][2][5][6]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]
-
Store the compound in a locked cabinet or other secure location.[1][2][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[4][6]
-
Disposal Method:
Experimental Workflow and Risk Assessment
The following diagrams illustrate a general workflow for safely handling this compound and a logical approach to risk assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
